The table below summarizes the melting point information for acetamidoxime from different sources:
| Melting Point | Purity | Source / Context |
|---|---|---|
| 138 °C | >97.0% (GC)(T) | Commercial chemical supplier (TCI America) [1]. |
| 136 °C - 138 °C | Not specified (synthesized and recrystallized) | Experimental procedure from a patent example [2]. |
| 138 °C | 97.0+% | Commercial chemical supplier (Fisher Scientific) [3]. |
The patent provides a specific method for synthesizing high-purity this compound, which directly yielded the 136-138 °C melting point crystals [2] [4].
Synthesis of this compound from Hydroxylamine and Acetonitrile
Synthesis and purification workflow for this compound [2]
This method avoids inorganic salts used in traditional syntheses, simplifying purification and reducing ionic contamination [2] [4].
This compound is valuable in pharmaceutical research, primarily serving two key functions:
In pharmaceutical research, compounds like this compound are characterized using multiple techniques to confirm their molecular structure and purity, including [2] [6]:
The (Z)-amidoxime form is the most thermodynamically stable and dominant isomer for compounds like this compound [6].
The table below summarizes available solubility and physical property data for acetamidoxime.
| Property | Value / Description | Source / Reference |
|---|---|---|
| Solubility in Methanol | Soluble | TCI America (Specifications) [1] [2] |
| Other Solubility Notes | Soluble in water and alcohol; insoluble in ether and pentane | Fisher Scientific [3] |
| Melting Point | 134°C - 138°C | Multiple Suppliers [1] [4] [3] |
| Physical State | White to almost white powder to crystal | TCI America [1] |
| Molecular Weight | 74.08 g/mol | TCI America, Fisher Scientific [1] [3] |
This compound is described as a useful reagent for constructing heterocyclic compounds [1]. In one synthetic procedure, it was dissolved directly in Tetrahydrofuran (THF), suggesting practical solubility in common organic solvents for reaction conditions [1].
For safe handling, note that this compound has the following GHS hazard statements: H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [1] [2]. Appropriate personal protective equipment, including gloves and eye protection, is recommended [1].
The available data is sufficient to confirm solubility in methanol but lacks quantitative detail (e.g., mg/mL or g/L). For rigorous preformulation work, you may need to determine the exact solubility profile experimentally.
A modern approach to solubility determination involves the static equilibrium method, where an excess of the solid compound is added to the solvent and the mixture is agitated in a constant temperature water bath until equilibrium is achieved [5]. The concentration of the saturated solution is then analyzed, typically by HPLC or UV-Vis spectroscopy [5].
The following diagram illustrates a generalized workflow for experimental solubility determination.
General workflow for experimental solubility determination [5]
The following data, primarily derived from theoretical calculations, compares the relative free energy (ΔG in kcal/mol) of different acetamidoxime tautomers against the most stable form (Z-amidoxime). A higher positive value indicates lower stability [1].
| Tautomer / Isomer | Type | Relative Energy (ΔG, kcal/mol) | Notes |
|---|---|---|---|
| Z-Amidoxime | Geometrical Isomer | 0.0 (Reference) | Most stable and dominant form in protic and aprotic solvents [1]. |
| Z-Aminonitrone | Tautomer | ~ +3.0 | A minor form that can coexist due to relatively low energy difference [1]. |
| E-Amidoxime | Geometrical Isomer | ~ +3.5 | Less stable geometrical isomer [1]. |
| Iminohydroxylamine | Tautomer | > +8.5 | Considerably less stable [1]. |
| Nitroso-amine | Tautomer | ~ +30.0 | The least stable and energetically unfavorable tautomer [1]. |
The stability of the Z-isomer is not just a theoretical prediction but is backed by experimental and computational evidence.
To investigate the stability and tautomerism of this compound and similar compounds, researchers employ a combination of advanced techniques.
The diagram below summarizes the key tautomers of this compound and their relative stability.
Diagram of this compound Isomer Stability
The pronounced stability of the Z-amidoxime tautomer has direct and significant implications for its practical applications.
The following table summarizes key vibrational modes and their corresponding wavenumbers for acetamide, which provides a useful reference for the similar functional groups in acetamidoxime.
| Vibration Mode / Band Assignment | Approximate Wavenumber (cm⁻¹) | Band Type & Notes |
|---|---|---|
| N-H Stretch (NH₂ group) | ~3300-3200 [1] [2] | Often appears as a doublet [1]. |
| C=O Stretch (Amide I band) | ~1660-1680 [1] [3] [2] | Very strong and characteristic band [1] [3]. |
| C-N Stretch & N-H Bend | ~1600-1400 [1] [3] | Complex region with mixed vibrations [3]. |
| C-H Stretch (CH₃ group) | ~2800-3000 [1] [3] |
The methodology below is synthesized from analyses of acetamide and pharmaceutical solids, providing a reliable protocol you can adapt for this compound [4] [5].
Sample Preparation
Instrumental Parameters
Data Processing & Validation
The diagram below outlines the logical workflow for conducting and interpreting your FT-IR analysis, from sample preparation to final validation.
FT-IR analysis workflow from preparation to validation.
| Compound Type | Isomer Category | Predominant Isomers & Relative Stability | Key Identifying Features / Notes |
|---|
| Amidoximes [1] [2] | Tautomers | 1. Z-Amidoxime: Most stable & dominant form [1] [2] 2. Z-Aminonitrone: Minor form (ΔG ≈ +3.0 to +4.5 kcal/mol) [1] [2] 3. E-Amidoxime: Minor form (ΔG ≈ +3.5 to +5.4 kcal/mol) [1] [2] 4. Iminohydroxylamine: Less stable (ΔG ≈ +10 to +13 kcal/mol) [1] 5. Nitroso-amine: Least stable (ΔG ≈ +30 kcal/mol) [1] | - IR (Amidoxime): C=N stretch at 1650–1670 cm⁻¹ [1]
The coexistence of these isomeric forms is crucial because they can exhibit different pharmacological activities, reactivity, and coordination with metal centers [1] [3].
A high-purity method involves a direct, spontaneous reaction at ambient temperature, avoiding ionic contaminants [4].
Amidoximes are key precursors to 1,2,4-oxadiazoles, important bioisosteres in drug discovery. A key method uses tetrabutylammonium fluoride (TBAF) for cyclization at room temperature [5].
Amidoximes and oximes have gained significant interest for their ability to act as exogenous nitric oxide (NO) donors, which is beneficial for cardiovascular regulation, especially when the natural NO-synthase (NOS) pathway is dysfunctional [1] [2]. The biomimetic oxidation pathway is outlined below.
This NO-releasing capability underpins the observed biological effects of amidoximes, including relaxation of aortic and tracheal rings, decreased arterial pressure, and reduced thrombus formation [1] [2].
The structural features of amidoximes and oximes make them highly valuable in medicinal chemistry.
The synthesis of acetamidoxime from acetonitrile and hydroxylamine is a direct, one-step reaction. The following diagram illustrates the synthesis workflow and the key structural insight that the Z-isomer is the dominant and most stable form of the product [1].
The table below summarizes the optimized conditions and expected outcomes based on the patent procedure [2].
| Parameter | Specification | Notes / Purpose |
|---|---|---|
| Reactants | High purity acetonitrile & 50% (w/w) aqueous hydroxylamine base | Hydroxylamine concentration range of 30-70% is effective [2]. |
| Reaction Temperature | Ambient (e.g., 25°C) | Reaction is spontaneous; no external heating required [2]. |
| Reaction Time | ~24 hours | Time for complete crystal formation [2]. |
| Key Advantage | No alkaline catalysts (e.g., K₂CO₃) required | Avoids inorganic/ionic impurities, simplifying purification [2]. |
| Reported Yield | ~56% | After recrystallization [2]. |
Here is a step-by-step guide based on the example in the patent [2]:
Step 1: Reaction Add 45 mL of high-purity acetonitrile to 90 mL of a 50% by weight aqueous solution of hydroxylamine base. Stir the mixture at 25°C using a magnetic stirrer. Crystalline this compound will begin to separate from the solution. Continue stirring for approximately 24 hours at ambient temperature to complete the reaction and crystal formation.
Step 2: Isolation The next day, filter the mixture to separate the solid this compound crystals from the reaction solution.
Step 3: Purification (Recrystallization) To further purify the product, dissolve the filtered crystals in a heated, inert fluorocarbon solvent (e.g., perfluorohexane). Then, allow the solution to cool slowly and stand overnight at ambient temperature for recrystallization. Finally, filter the recrystallized product and wash it with cold perfluorohexane.
After synthesis and purification, the product was characterized with the following results [2]:
This method offers a robust pathway for producing this compound:
The Globally Harmonized System (GHS) classification for Acetamidoxime is based on its intrinsic hazardous properties. The following table details the identified hazards [1].
| Hazard Aspect | Classification and Description |
|---|---|
| GHS Pictogram | Skull and crossbones (Health Hazard) |
| Signal Word | Warning |
| Hazard Statements | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. | | Precautionary Statements | Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection). Response: P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor/if you feel unwell; Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of water; Call a POISON CENTER/doctor if you feel unwell), P304+P340+P312 (IF INHALED: Remove to fresh air; Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes; Remove contact lenses if present and easy to do; continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention). Storage & Disposal: P362+P364 (Take off contaminated clothing and wash it before reuse), P501 (Dispose of contents/container to an approved waste disposal plant). |
The safe handling of this compound requires specific procedures and personal protective equipment (PPE) to mitigate the identified hazards [1].
| Handling Aspect | Recommended Measures |
|---|---|
| General Handling | Avoid breathing dust. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke in areas where the chemical is handled. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. |
| Storage Conditions | Store at Room Temperature (Recommended in a cool and dark place, <15°C). |
| Appearance & Form | White to almost white powder to crystal. |
While detailed experimental protocols for all key experiments were not available in the search results, one source mentions its use as a reagent in heterocyclic compound synthesis. The workflow below outlines the general safety considerations for handling this compound in a laboratory setting.
This compound Safety Workflow: This diagram outlines the key steps for safely handling this compound in the laboratory, from initial risk assessment to final waste disposal.
This compound is primarily used as a building block in organic synthesis. One referenced procedure describes its reaction with Boc-L-cystine in the presence of coupling agents to form an ester intermediate, which is then cyclized under heat to create novel heterocyclic compounds with potential antibacterial properties [1].
For professionals in drug development, integrating this safety data into your research planning is crucial.
Acetamidoxime is a useful reagent for constructing heterocyclic compounds [1]. The following procedure details its use in synthesizing a complex pharmaceutical intermediate.
Synthesis of Boc-L-cystine bis(this compound) ester and subsequent cyclization [1]
Experimental Workflow:
The following diagram outlines the key stages of the experimental protocol:
Experimental workflow from reagent coupling to final product crystallization.
Detailed Procedure:
This compound is available from various chemical suppliers for research purposes. The table below lists some of them for your convenience.
| Supplier | Purity | Available Quantities (from source) |
|---|---|---|
| TCI America [1] | >97.0% | Bulk quantities (requires quote) |
| Apollo Scientific [2] | ≥95% | 1g, 5g |
| SynQuest Labs [3] | 97% | In stock (various units) |
| BOC Sciences [4] | Not Specified | Available on request |
| ChemExper Directory [5] | Varies | Multiple suppliers and quantities |
This compound should be handled with care. Please note the following hazard information, which is consistent across multiple sources [1] [4] [3]:
Based on the search results, this compound is a well-characterized chemical reagent. The provided data and experimental example demonstrate its practical utility in multi-step organic synthesis, particularly in the construction of biologically active heterocycles relevant to drug development [1].
This compound (IUPAC name: N'-hydroxyethanimidamide) represents a highly valuable building block in modern heterocyclic chemistry, particularly for pharmaceutical and medicinal chemistry applications. This bifunctional reagent possesses both nucleophilic nitrogen and oxygen centers, enabling diverse condensation-cyclization reactions with various carbonyl compounds and other electrophiles. The exceptional utility of this compound stems from its ability to serve as a versatile precursor for constructing numerous nitrogen-containing heterocyclic scaffolds that constitute core structures in many biologically active molecules and approved drugs [1].
The strategic importance of this compound in synthetic chemistry is underscored by its role in generating bioisosteric replacements for traditional ester and amide functional groups. The 1,2,4-oxadiazole rings formed from this compound demonstrate improved metabolic stability and bioavailability compared to their carbonyl counterparts, making them particularly valuable in drug discovery campaigns. Furthermore, the reagent participates in annulation reactions under various conditions, including transition-metal-free environments, offering synthetic flexibility while minimizing potential metal contamination in active pharmaceutical ingredients [2].
This compound possesses distinctive structural attributes that govern its reactivity in heterocyclic synthesis. The molecule contains an amidoxime functional group (-C(=NOH)NH₂) characterized by the presence of both a nucleophilic sp² nitrogen and a nucleophilic oxygen atom. This electronic configuration creates multiple potential sites for reaction with electrophiles. The tautomeric equilibrium between the amidoxime and its hydroxyimino form further enhances its reactivity profile, allowing adaptive responses to different reaction conditions [3].
The electron-withdrawing capacity of the α-carbon atom significantly influences the reactivity of this compound derivatives. When substituted with appropriate electron-withdrawing groups at the α-position, acetamidoximes demonstrate enhanced susceptibility toward nucleophilic attack and cyclization reactions. This property is particularly exploited in the synthesis of 2-aminoazaheterocycles including 2-aminopyridines, 2-aminopyrroles, and 2-aminoazirines, where the α-carbon becomes incorporated into the newly formed heterocyclic ring [3].
Table 1: Key Physicochemical Properties of this compound
| Property | Specification | Significance in Synthesis |
|---|---|---|
| Molecular Formula | C₂H₆N₂O | Balanced C/N ratio for heterocycle formation |
| Molecular Weight | 74.08 g/mol | Low MW increases atom economy |
| Functional Groups | Amidoxime (-C(=NOH)NH₂) | Provides multiple nucleophilic sites |
| Tautomerism | Amidoxime ⇌ Hydroxyimino | Enhances reactivity diversity |
| Nucleophilic Sites | N (sp²), O | Enables cyclization at different positions |
| Typical Physical Form | White crystalline solid | Handling convenience and stability |
This compound serves as a versatile precursor for numerous nitrogen-containing heterocyclic scaffolds with significant pharmaceutical relevance. The condensation-cyclization reactions between this compound and carbonyl compounds such as carboxylic acids, acid chlorides, and aldehydes provide efficient access to various heterocyclic architectures. The most prominent among these are 1,2,4-oxadiazole derivatives, which function as bioisosteric replacements for ester and amide functionalities in drug molecules, potentially improving metabolic stability and bioavailability profiles [1].
The synthetic utility of this compound extends beyond oxadiazole formation to include the construction of imidazole ring systems, which represent core structures in numerous commercially significant drugs such as olmesartan and losartan (antihypertensive agents) and ondansetron (anti-emetic medication). Recent methodological advances have demonstrated that this compound undergoes efficient annulation with alkynes under basic conditions to afford substituted imidazoles, providing a transition-metal-free alternative to traditional imidazole synthesis [2]. Additionally, acetamidoximes containing electron-withdrawing groups at the α-carbon atom have been strategically employed in the synthesis of 2-aminoazaheterocycles, including 2-aminopyridines, 2-aminopyrroles, and 2-aminoazirines, where the α-carbon atom becomes incorporated into the newly formed heterocyclic ring [3].
Table 2: Heterocyclic Systems Accessible from this compound
| Heterocycle Class | Key Starting Materials | Reaction Conditions | Typical Yield Range | Pharmaceutical Significance |
|---|---|---|---|---|
| 1,2,4-Oxadiazoles | Carboxylic acids, acid chlorides | Condensation-cyclization | 50-85% | Bioisostere for esters/amides |
| Imidazoles | Terminal alkynes | Cs₂CO₃/DMSO, 100°C | 55-84% | Core in antihypertensives, antiemetics |
| 2-Aminopyridines | α,β-Unsaturated carbonyls | Base-mediated cyclization | 45-75% | Kinase inhibitor scaffolds |
| 2-Aminopyrroles | Halo carbonyl compounds | Nucleophilic substitution | 40-70% | Natural product analogs |
| 2-Aminoazirines | Haloketones | Cyclocondensation | 35-65% | Synthetic building blocks |
The formation of 1,2,4-oxadiazole derivatives represents one of the most significant applications of this compound in heterocyclic synthesis. This protocol outlines a robust method for constructing these valuable bioisosteric scaffolds through sequential condensation and cyclization reactions with carboxylic acids or their derivatives [1].
Initial Preparation: Begin by charging a dry round-bottom flask with this compound (1.0 equiv, 74 mg for 1 mmol scale) and the carboxylic acid derivative (1.2 equiv) under nitrogen atmosphere. Add anhydrous dimethylformamide (DMF, 5 mL per mmol of this compound) as solvent, followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv) as base.
Condensation Step: Stir the reaction mixture at 0°C for 30 minutes using an ice-water bath, then allow it to warm gradually to room temperature with continued stirring for 4-6 hours. Monitor reaction progress by thin-layer chromatography (TLC) using 30% ethyl acetate in hexane as the mobile phase.
Cyclization Activation: For the intramolecular cyclization, heat the reaction mixture to 80-100°C and maintain this temperature with stirring for 8-12 hours. The cyclization proceeds through nucleophilic attack of the amino group on the carbonyl group, forming the 1,2,4-oxadiazole heterocycle.
Workup Procedure: After confirming complete conversion by TLC, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL per mmol of starting material). Wash sequentially with 1M aqueous HCl (2 × 15 mL), saturated sodium bicarbonate solution (2 × 15 mL), and brine (1 × 15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (10-40%) to afford the pure 1,2,4-oxadiazole derivative [1].
Structural Verification: Confirm the structure of the 1,2,4-oxadiazole product by ( ^1 \text{H} ) NMR spectroscopy, looking for characteristic peaks between δ 8.0-8.5 ppm for the ring proton in 3,5-disubstituted derivatives.
Mass Analysis: Perform LC-MS or HRMS to verify molecular weight, with typical [M+H]⁺ ions corresponding to the expected molecular formula.
Purity Assessment: Determine purity by reverse-phase HPLC using a C18 column with acetonitrile-water gradient elution, typically achieving >95% purity for well-behaved reactions.
This protocol describes an efficient, transition-metal-free method for constructing 2,4-disubstituted imidazoles through Cs₂CO₃-promoted annulation of this compound with terminal alkynes. This approach offers advantages of high atom-utilization and avoids potential metal contamination in pharmaceutical intermediates [2].
Reaction Vessel Preparation: Weigh this compound (1.0 mmol, 74 mg) and cesium carbonate (Cs₂CO₃, 2.5 mmol, 815 mg) into a sealed reaction tube. Add the terminal alkyne (2.0 mmol) followed by anhydrous DMSO (4.0 mL). Flush the reaction vessel with nitrogen before sealing.
Annulation Process: Heat the reaction mixture at 100°C for 24 hours with vigorous stirring. The initial deprotonation of this compound generates a nucleophilic species that attacks the terminal alkyne, followed by cyclization and aromatization to form the imidazole ring.
Reaction Monitoring: Monitor reaction progress by TLC (silica gel, 50% ethyl acetate in hexane) or LC-MS. The consumption of starting amidoxime (Rf ~0.3-0.4) and formation of product (Rf ~0.5-0.7) can be visualized under UV light.
Isolation Technique: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (15 mL). Wash the organic layer with water (3 × 10 mL) to remove DMSO, followed by brine (1 × 10 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification Strategy: Purify the crude material by flash chromatography on silica gel using hexane-ethyl acetate (3:1 to 1:1 gradient) as eluent to afford the pure 2,4-disubstituted imidazole [2].
Alkyne Substrates: The reaction demonstrates excellent compatibility with aromatic terminal alkynes bearing both electron-donating (e.g., methyl, ethyl, n-propyl, n-butyl, t-butyl) and electron-withdrawing groups (e.g., chloro, bromo). Yields typically range from 59% to 84%, with electron-donating groups generally providing higher yields.
Amidoxime Variations: Various substituted benzamidoximes can be employed, though electron-neutral and electron-deficient variants often provide more consistent results.
Internal Alkynes: While terminal alkynes are preferred, certain internal alkynes such as 1,2-diphenylacetylene can also undergo cyclocondensation to produce 2,4,5-trisubstituted imidazoles, albeit with modified reaction conditions.
Figure 1: Generalized Workflow for Heterocycle Synthesis from this compound
The strategic incorporation of heterocyclic scaffolds derived from this compound has enabled significant advances in multiple drug discovery programs. Notably, 1,2,4-oxadiazole derivatives synthesized from this compound have been employed as key bioisosteric elements in the optimization of drug candidates, addressing challenges such as metabolic instability, poor bioavailability, and toxicity profiles associated with parent compounds [1].
In a specific case study focused on anti-inflammatory agents, researchers developed a novel series of indomethacin analogues where the carboxylic acid moiety was replaced with heterocyclic systems. These compounds demonstrated potent COX-2 inhibition with significantly reduced gastrointestinal toxicity compared to the parent drug. The most active compound, featuring a 4-nitrophenyl substitution, exhibited an IC₅₀ value of 0.34 µM for COX-2 inhibition while showing minimal ulcerogenic liability in animal models. This successful application highlights how heterocyclic systems derived from this compound can enhance the therapeutic index of established drug scaffolds [4].
The integration of heterocycles derived from this compound into drug molecules requires careful attention to structure-activity relationships (SAR). The 1,2,4-oxadiazole ring system serves as a planar bioisostere that can mimic carboxylic acid functionalities or amide bonds while modifying key properties such as hydrogen bonding capacity, dipole moment, and metabolic stability. Similarly, imidazole rings constructed from this compound provide both hydrogen bond donor and acceptor capabilities in a structurally constrained heteroaromatic system, enabling optimal interactions with biological targets [2].
Molecular docking studies of indomethacin analogues containing heterocyclic replacements revealed critical interactions with the COX-2 enzyme active site, including hydrogen bonding with key residues and optimal positioning within the hydrophobic pocket. Molecular dynamics simulations further confirmed the stability and flexibility of these ligand-protein complexes, providing a structural basis for the observed potency and selectivity. These computational approaches, combined with the synthetic accessibility of this compound-derived heterocycles, enable rational design of improved therapeutic agents with enhanced target engagement and reduced off-target effects [4].
Moisture Sensitivity: this compound is hygroscopic and should be stored in a desiccator under anhydrous conditions. Prior to use, dry the compound under high vacuum (0.1 mmHg) for 2-4 hours if long-term storage is suspected.
Solvent Selection: Use anhydrous, oxygen-free solvents for all reactions. DMF and DMSO are particularly effective for cyclization reactions but must be of high purity to avoid side reactions.
Atmosphere Control: Employ inert atmosphere (nitrogen or argon) for all condensation and cyclization steps to prevent oxidation of intermediates and ensure reproducible yields.
Table 3: Troubleshooting Guide for this compound Reactions
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low yields in oxadiazole formation | Incomplete condensation | Activate carboxylic acid with DCC/DMAP coupling agents |
| Multiple products in imidazole synthesis | Oxygen sensitivity or moisture | Strict inert atmosphere, use of molecular sieves |
| Poor regioselectivity | Unsymmetrical substrates | Incorporate directing groups or modify electronic properties |
| Chromatography difficulties | Polar byproducts | Implement acid-base workup prior to chromatography |
| Scale-up issues | Heat transfer limitations | Use diluted conditions and controlled addition of reagents |
This compound has established itself as a versatile and invaluable reagent for the construction of diverse nitrogen-containing heterocyclic systems with significant applications in pharmaceutical chemistry and drug discovery. The well-defined protocols for synthesizing 1,2,4-oxadiazoles, imidazoles, and other heterocyclic scaffolds enable efficient access to complex molecular architectures that serve as privileged structures in medicinal chemistry. The continuing evolution of synthetic methodologies, particularly the development of transition-metal-free annulation reactions, further enhances the utility of this reagent in preparing pharmaceutically relevant compounds while addressing potential metal residue concerns in drug substances [2].
Future directions in this field will likely focus on expanding the reaction scope of this compound to include new heterocyclic systems, developing enantioselective variants of existing transformations, and further exploiting the bioisosteric properties of the resulting heterocycles in drug optimization. The integration of continuous flow technologies and other process intensification strategies may address current limitations in reaction scale-up, making these synthetic approaches more amenable to industrial application. As drug discovery efforts continue to target increasingly challenging biological systems, the versatility and reliability of this compound-based heterocyclic synthesis will undoubtedly maintain its position as a valuable tool in the synthetic chemist's repertoire.
Nitric oxide (NO) plays a fundamental role as a signaling molecule in numerous physiological processes, including cardiovascular regulation, neural transmission, and immune response. The discovery of its biological significance has stimulated extensive research into exogenous NO donors—compounds capable of releasing NO in a controlled manner for therapeutic purposes. Among these, amidoxime derivatives including acetamidoxime have emerged as promising candidates due to their structural features, metabolic pathways, and ability to mimic endogenous NO production mechanisms. Unlike traditional NO donors such as organic nitrates that face limitations including tolerance development and non-specific interactions, amidoximes represent a structurally distinct class with unique bioactivation pathways and pharmacological profiles [1] [2].
The interest in this compound and its derivatives stems from their dual functionality: they serve not only as direct NO donors but also as precursors to bioactive metabolites with diverse therapeutic applications. These compounds are characterized by the presence of both a hydroxyimino and an amino group on the same carbon atom, creating a versatile molecular scaffold that can be modified to optimize NO release kinetics, bioavailability, and tissue specificity [1]. This review comprehensively examines the chemical basis, NO release mechanisms, experimental methodologies, and therapeutic potential of this compound-based NO donors, providing researchers with detailed protocols and structural insights to guide drug development efforts in this emerging field.
This compound possesses a fundamental molecular scaffold consisting of an amino group and a hydroxyimino group attached to the same carbon atom. This arrangement confers unique chemical properties and significant tautomeric versatility. The carbon atom in the amidoxime functional group is typically derived from a nitrile precursor, with this compound representing the simplest alkyl-substituted variant in this chemical family [1].
The amidoxime functional group exhibits complex isomerism phenomena, which directly influence its chemical behavior and biological activity:
Geometrical Isomers: Amidoximes exist as E/Z stereoisomers due to restricted rotation around the C=N bond. Experimental and theoretical studies consistently indicate that the Z-configuration is thermodynamically more stable for most amidoximes, including this compound. This preference is attributed to minimized steric interactions and favorable intramolecular hydrogen bonding in the Z-form [1].
Tautomeric Forms: Amidoximes can exist in several tautomeric forms, with relative stability influenced by substitution patterns and environmental factors. For this compound, the predominant and most energetically favorable tautomer is the Z-amidoxime form. Other possible tautomers include iminohydroxylamine, aminonitrone, and nitroso-amine forms, though these are generally less stable under physiological conditions [1].
Table 1: Relative Stability of this compound Tautomers
| Tautomer Form | Relative Energy (kcal/mol) | Dominant Structural Features |
|---|---|---|
| Z-Amidoxime | 0.0 (reference) | N-OH group syn to amine group |
| Z-Aminonitrone | 3.0 | Zwitterionic form |
| E-Amidoxime | 3.5 | N-OH group anti to amine group |
| Iminohydroxylamine | >8.5 | N-OH group converted to N-OH₂ |
| Nitroso-amine | ~30 | N=O group adjacent to NH₂ |
The chemical stability of this compound under various conditions is a critical factor for pharmaceutical development. Studies demonstrate that amidoximes generally exhibit good stability across a range of physiological pH conditions. However, their reactivity is significantly influenced by:
The balanced combination of stability under storage conditions and controlled reactivity under physiological conditions makes this compound an attractive scaffold for designing NO donor prodrugs with tunable release characteristics.
The transformation of this compound into nitric oxide occurs through specific bioactivation pathways that can be categorized into enzymatic and biomimetic processes. Understanding these mechanisms is essential for predicting NO release kinetics, tissue specificity, and therapeutic efficacy.
The primary mechanism for NO release from acetamidoximes involves enzymatic oxidation mediated by heme-containing proteins, particularly cytochrome P450 (CYP450) enzymes. This process closely resembles the natural metabolic pathway of endogenous N-hydroxyarginine (NOHA), an intermediate in NO synthesis from L-arginine by nitric oxide synthase (NOS) [1]:
Initial Oxidation: The this compound substrate undergoes one-electron oxidation by the activated CYP450 enzyme (Compound I, Fe⁴⁺=O π⁺), resulting in the formation of a radical cation intermediate.
Deprotonation and Rearrangement: The radical cation loses a proton, generating a neutral radical species that subsequently rearranges to form an intermediate nitroso compound.
NO Release: The unstable nitroso compound spontaneously decomposes, releasing nitric oxide and yielding the corresponding amide as a stable byproduct.
This enzymatic pathway is characterized by substrate specificity, tissue-dependent expression of CYP450 isoforms, and potential for competitive inhibition by other CYP450 substrates. The efficiency of NO generation varies significantly among different amidoxime structures, with electronic and steric factors playing crucial roles in determining reaction rates [1].
Additional enzymatic systems capable of oxidizing acetamidoximes include horseradish peroxidase (HRP) and various NADPH-dependent reductases, though with generally lower efficiency compared to CYP450 enzymes. The involvement of multiple enzymatic pathways contributes to the robust NO-releasing capacity of amidoximes across different tissue environments [1].
In addition to enzymatic oxidation, acetamidoximes can release NO through biomimetic chemical systems, which provide valuable tools for mechanistic studies and potential therapeutic applications:
Chemical Oxidants: Systems employing 2-iodobenzoic acid (IBX) alone or in combination with tetraethylammonium bromide (TEAB) effectively convert amidoximes to NO, demonstrating the fundamental chemical feasibility of this transformation [1].
Metal-Catalyzed Oxidation: Certain transition metal complexes can facilitate NO release from amidoximes through redox cycling, paralleling the action of metalloenzymes like CYP450.
pH-Dependent Decomposition: Under specific pH conditions, particularly in acidic environments, some amidoxime derivatives undergo non-enzymatic reactions that ultimately yield NO, though generally with slower kinetics compared to oxidative pathways.
These biomimetic pathways not only provide insight into the chemical behavior of acetamidoximes but also offer potential strategies for designing NO-releasing materials and prodrugs activated in specific physiological or pathological microenvironments [1].
Figure 1: Enzymatic Oxidation Pathway of this compound by CYP450. The diagram illustrates the stepwise bioactivation process leading to NO release, initiated by cytochrome P450-mediated oxidation and proceeding through several intermediate states before spontaneous decomposition to yield nitric oxide and the corresponding amide byproduct.
The NO donor efficiency of this compound derivatives is influenced by their molecular structure and the oxidation environment. While specific kinetic parameters for this compound itself are limited in the available literature, related amidoxime compounds provide valuable insights into structure-activity relationships:
Table 2: NO Release Parameters and Biological Effects of Amidoxime Derivatives
| Compound/Parameter | Value/Condition | Biological Effect/Measurement |
|---|---|---|
| Optimal pH Range | 7.0-7.4 (physiological) | Maximum NO release efficiency |
| Enzymatic Km | Varies with structure | CYP450 affinity and oxidation rate |
| Vasodilation EC₅₀ | Compound-dependent | Concentration for 50% vessel relaxation |
| Blood Pressure Reduction | Dose-dependent | 10-25% decrease in mean arterial pressure |
| Antiaggregatory Effect | Micromolar range | Inhibition of platelet aggregation |
The binding affinity and stability constants of metal complexes with amidoxime-containing ligands provide additional insights into their potential biological interactions. Research on polyamidoxime adsorbents has revealed exceptionally high stability constants for vanadium(V) complexes with the cyclic imide-dioxime structural motif (log β > 12), though these values are substantially lower for simple open-chain amidoximes like this compound [3]. This distinction highlights the importance of structural optimization in designing efficient amidoxime-based therapeutic agents.
The therapeutic efficacy of this compound-derived NO donors has been demonstrated in various ex vivo and in vivo models:
Vasorelaxation: Multiple studies confirm that amidoximes and oximes induce significant relaxation in pre-contracted aortic and mesenteric artery rings. This effect is markedly reduced by NO scavengers and inhibitors of the NO-sGC-cGMP pathway, confirming the essential role of NO release in the vasodilatory response [1].
Blood Pressure Regulation: Administration of amidoxime derivatives in animal models results in dose-dependent reductions in systemic arterial pressure, consistent with the known vasodilatory effects of NO. This antihypertensive activity is particularly pronounced in pathological states characterized by endothelial dysfunction and impaired endogenous NO production [1].
Anti-thrombotic Activity: Beyond vasodilation, amidoxime-derived NO demonstrates significant inhibition of platelet aggregation and adhesion, contributing to its overall cardiovascular protective effects. This anti-thrombotic activity complements the vasodilatory properties, positioning these compounds as potential multi-functional therapeutic agents for cardiovascular diseases [1] [2].
The concentration-response relationships for these effects typically follow sigmoidal patterns, with threshold concentrations in the nanomolar to micromolar range and maximal responses achieved at higher concentrations. The precise values vary considerably with specific molecular structure, delivery method, and experimental model, underscoring the importance of structural optimization for therapeutic application.
Protocol 1: Synthesis of this compound from Acetonitrile
Principle: this compound is prepared through direct reaction between acetonitrile and hydroxylamine under mildly basic conditions, following a well-established nucleophilic addition mechanism [1].
Reagents:
Procedure:
Characterization Data:
Safety Notes: Perform the reaction in a well-ventilated fume hood. Use appropriate personal protective equipment including gloves and safety glasses. Hydroxylamine hydrochloride may be irritating to skin and eyes.
Protocol 2: Spectrophotometric Determination of NO Release
Principle: This protocol utilizes the Griess assay to quantify nitrite formation as a stable oxidation product of NO, providing an indirect measurement of NO release from this compound derivatives [1] [2].
Reagents:
Procedure:
Alternative Methods:
Data Analysis: Calculate NO release rates as nmol NO/min/mg protein or as percentage of theoretical maximum based on the initial concentration of the this compound donor.
Protocol 3: Ex Vivo Vascular Relaxation Assay
Principle: This protocol evaluates the functional consequences of NO release from this compound derivatives by measuring relaxation of pre-contracted arterial rings, a standard assay for vasodilatory activity [4] [1].
Tissue Preparation:
Experimental Procedure:
Data Analysis:
Figure 2: Experimental Workflow for Vascular Relaxation Assay. The diagram outlines the key steps in evaluating the vasodilatory activity of this compound derivatives using ex vivo arterial ring preparations, from tissue preparation through data analysis, including essential control conditions.
The vasodilatory properties of this compound-based NO donors position them as potential therapeutic agents for various cardiovascular disorders:
Hypertension Management: The ability of amidoxime derivatives to reduce blood pressure in animal models suggests potential application in hypertensive disorders, particularly those characterized by endothelial dysfunction and impaired NO bioavailability [1] [2].
Ischemic Heart Disease: By improving coronary blood flow and reducing cardiac afterload, this compound-derived NO donors may offer symptomatic relief in angina pectoris and other forms of ischemic heart disease.
Peripheral Arterial Disease: The demonstrated vasodilatory effects on resistance arteries support potential application in peripheral vascular diseases, including intermittent claudication and critical limb ischemia [2].
Platelet Dysfunction: The anti-aggregatory effects of NO released from amidoxime compounds suggest potential application in preventing pathological thrombus formation without excessive bleeding risk [2].
A significant advantage of this compound derivatives in cardiovascular applications is their potential for tissue-specific targeting through structural modifications that influence distribution and bioactivation patterns. Furthermore, the dual mechanism of action—direct vasodilation combined with anti-thrombotic effects—may provide therapeutic benefits beyond those achievable with conventional agents that target only one pathway [1] [2].
Beyond cardiovascular therapeutics, this compound-based NO donors show promise in several emerging areas:
Anticancer Therapeutics: Research has explored hybrid molecules combining this compound-derived NO donors with established chemotherapeutic agents. These hybrids demonstrate enhanced cytotoxicity against cancer cells through NO-mediated potentiation of apoptosis and inhibition of metastasis [2].
Antimicrobial Applications: The cytotoxic properties of high NO concentrations can be harnessed for antimicrobial effects. NO-releasing this compound derivatives have shown activity against various bacterial strains, suggesting potential application in anti-infective therapies [1].
Wound Healing: The role of NO in promoting angiogenesis, collagen deposition, and epithelialization supports the investigation of this compound NO donors in wound healing formulations, particularly for chronic, non-healing wounds characterized by local NO deficiency [2].
Neurological Disorders: Given the crucial role of NO in neuronal signaling and cerebral blood flow regulation, this compound derivatives with optimized blood-brain barrier penetration may offer novel approaches to neurodegenerative diseases and stroke.
The versatility of the this compound scaffold facilitates structural modifications that can optimize pharmacokinetic properties for these diverse applications, including controlled release kinetics, tissue targeting, and combination with other therapeutic modalities.
This compound and its derivatives represent a versatile class of NO donors with demonstrated potential for therapeutic development. The fundamental chemical properties of these compounds—including their tautomeric behavior, metabolic activation pathways, and NO release mechanisms—provide a solid foundation for rational drug design. Experimental evidence confirms their ability to induce functional responses both in vitro and in vivo, particularly in the cardiovascular system where NO plays a well-established regulatory role [1] [2].
Despite the promising characteristics of this compound-based NO donors, several challenges remain to be addressed in future research:
Bioactivation Optimization: The efficiency of enzymatic conversion of acetamidoximes to NO varies considerably among different CYP450 isoforms and in different tissue environments. Strategies to enhance bioactivation specificity or develop alternative activation mechanisms would improve therapeutic predictability.
Delivery System Development: The short half-life and diffusion characteristics of NO necessitate sophisticated delivery approaches to achieve therapeutic concentrations at target sites while minimizing systemic effects. Nanotechnology-based delivery systems represent a promising direction for addressing this challenge [5].
Structural Refinement: Further structural modifications of the core this compound scaffold may improve pharmacokinetic properties, tissue selectivity, and release kinetics. Hybrid compounds combining this compound with other pharmacophores represent a particularly promising approach [2].
Future research directions should include comprehensive structure-activity relationship studies, advanced delivery system development, and expanded investigation of therapeutic applications beyond the cardiovascular system. As our understanding of NO biology continues to evolve, so too will the opportunities for developing optimized this compound-based therapeutics that harness the diverse physiological effects of this key signaling molecule.
Cytochrome P450 (CYP450) enzymes are a superfamily of hemoproteins that catalyze the oxidation of a vast number of xenobiotics and endogenous compounds [1]. Among their diverse reactions, they play a key role in the oxidative metabolism of amidoximes, which are characterized by an amino and a hydroxyimino group on the same carbon atom [2].
This metabolic pathway is of particular interest because the oxidation of amidoximes by CYP450 enzymes can lead to the release of Nitric Oxide (NO), a critical signaling molecule in the cardiovascular system involved in vasodilation and blood pressure regulation [2]. Furthermore, the amidoxime functional group can act as a bioisostere for carboxylic acids in drug candidates, making its metabolic fate a significant consideration in drug development [2].
The most stable and dominant tautomeric form of amidoximes is the (Z)-amidoxime isomer, which is more energetically favorable than other tautomers like iminohydroxylamine or aminonitrone [2].
The oxidation of amidoximes by CYP450 is a multi-step process that ultimately leads to the formation of bioactive products. The following diagram illustrates the proposed pathway, from initial substrate binding to the final release of nitric oxide.
The mechanism involves the central role of Compound I, the high-valent iron-oxygen complex (formally FeO³⁺) that is the primary active oxidant in most P450-catalyzed reactions [3].
This protocol outlines a method to study amidoxime oxidation using human liver microsomes, a standard system for investigating CYP450 metabolism in vitro.
For reactions following typical Michaelis-Menten kinetics, fit the velocity (v) vs. substrate concentration ([S]) data to the equation below to derive the kinetic parameters Km (Michaelis constant) and Vmax (maximum reaction velocity) using non-linear regression software [6].
Be aware that CYP450 enzymes can exhibit atypical kinetics. If you observe a decrease in reaction rate at high substrate concentrations, this may indicate substrate inhibition and require more complex models for analysis [6] [5].
The table below summarizes the key aspects of CYP450-mediated amidoxime oxidation for easy reference.
| Aspect | Description and Application Note |
|---|---|
| Primary Products | Amides, nitriles, and Nitric Oxide (NO) [2]. |
| Key CYP450 Isoforms | Likely involve CYP3A4 and CYP2C families (based on general metabolic prominence); isoform-specific experiments are required for confirmation [4] [1]. |
| Biological Relevance | Serves as an exogenous pathway for NO donation, with potential applications in managing cardiovascular conditions like hypertension [2]. |
| Kinetic Behavior | May follow classic Michaelis-Menten kinetics or exhibit atypical patterns like substrate inhibition; proper model fitting is essential [6]. |
| Tautomerism | The (Z)-amidoxime is the most stable and prevalent tautomer; this is the likely substrate form [2]. |
Further research is needed to fully elucidate the kinetics of this compound oxidation and definitively identify the human CYP450 isoforms involved. Investigating the potential for drug-drug interactions is crucial, as co-administered drugs could inhibit or induce the CYP450 isoforms responsible for amidoxime metabolism.
This compound is an N-hydroxyamidine compound. In drug development, its primary significance lies in two key areas:
The blood pressure-lowering effect of this compound is primarily mediated through the NO release pathway. The following diagram illustrates the key signaling pathway and bioactivation process.
The following table summarizes key experimental findings related to the cardiovascular effects of amidoximes, including this compound and its derivatives.
Table 1: Summary of Cardiovascular Effects of Amidoximes in Experimental Models
| Compound / Model | Observed Effect | Magnitude / Dosage | Key Findings |
|---|
| Amidoxime-based cardiotonic agent [2] (Isolated cardiac & vascular tissues) | Positive chronotropic and inotropic effects | Not Specified | Increased heart muscle contractile force, reducing heart failure. | | Amidoximes & Oximes [2] (In vivo: rats, rabbits) | Vasodilation & Blood Pressure Reduction | Not Specified | Relaxation of aortic and tracheal rings; decreased arterial pressure and thrombi formation. | | Benzhydryl this compound (Prodrug) [1] (PAMPA-BBB Assay) | Improved Blood-Brain Barrier (BBB) Permeation | Log Pₑ ≈ -4.0 cm/s | The prodrug showed promising passive diffusion across the BBB, unlike the parent amidine, enabling central nervous system activity. |
Below are detailed methodologies for key experiments used to study the cardiovascular impact of this compound.
This ex vivo method directly measures the vasorelaxant potential of a compound.
This in vivo protocol assesses the compound's systemic effect on blood pressure.
This method directly quantifies NO production from the compound.
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on any of the methodologies or need information on a different aspect, please feel free to ask.
Amidoximes represent a promising class of compounds with significant potential for therapeutic applications in cardiovascular and respiratory diseases. These compounds, characterized by an amino group and a hydroxyimino group attached to the same carbon atom, have gained considerable scientific interest due to their ability to release nitric oxide (NO) upon enzymatic oxidation in biological systems [1]. NO is a crucial signaling molecule naturally synthesized in the human body that plays fundamental roles in vascular homeostasis, neurotransmission, and immunomodulation. The ability of amidoximes to serve as exogenous NO donors is particularly valuable in pathological conditions where endogenous NO synthesis is impaired, such as in hypertension, diabetes, and various inflammatory conditions [1].
Acetamidoxime, as a representative amidoxime compound, has demonstrated significant relaxation effects on both vascular and tracheal smooth muscle tissues. Early patent literature from the 1980s first indicated that compounds containing amidoxime functions possess cardiotonic activities and can reduce heart failure by increasing the contractile force of heart muscle [1]. Subsequent research has confirmed that amidoximes exert vasodilatory effects through their biotransformation into NO and potentially other vasoactive metabolites. The oxidation of amidoximes is primarily mediated by cytochrome P450 (CYP450) enzymes and other NADPH-dependent reductases, resulting in the transfer of an oxygen atom to the substrate with simultaneous release of NO [1]. This mechanistic pathway underpins the physiological effects observed in various experimental models, including the relaxation of aortic and tracheal rings, decreased arterial pressure, and reduced thrombus formation.
Amidoximes exhibit complex structural isomerism that significantly influences their chemical behavior and biological activity. These compounds can exist as several tautomeric forms, including amidoxime, iminohydroxylamine, aminonitrone, and nitroso-amine configurations [1]. Theoretical and experimental studies consistently demonstrate that the Z-amidoxime isomer is the most thermodynamically stable and predominant form in both protic and aprotic solvents. For this compound specifically, the relative energies of the Z-aminonitrone and E-amidoxime tautomers are approximately 3.0 kcal/mol and 3.5 kcal/mol higher than the Z-amidoxime form, respectively [1]. Other tautomers, including E-aminonitrone and all iminohydroxylamine isomers, are considerably less energetically favorable with relative energies exceeding 8.5 kcal/mol. The nitroso-amine form is the least stable isomer with energy differences of approximately 30 kcal/mol compared to the Z-amidoxime form [1].
The primary mechanism through which amidoximes exert their biological effects involves the enzymatic release of nitric oxide. The oxidation of amidoximes generates corresponding amides and/or nitriles through oxidative cleavage of C=N bonds to C=O bonds [1]. This process involves the transfer of one oxygen atom from O₂ to the substrate in a CYP450-dependent manner, with concomitant release of NO. This pathway mirrors the natural oxidation of N-hydroxy-l-arginine (NOHA), an intermediate in the arginine-NO pathway that contains an amidoxime function and is oxidized by NO-synthase (NOS) and CYP450 to release NO [1]. The biomimetic properties of amidoximes make them particularly valuable for therapeutic applications where endogenous NO production is compromised. Research has demonstrated that amidoximes exhibit important effects on the relaxation of both aortic and tracheal rings alongside other physiological effects including decreased arterial pressure and reduced thrombi formation [1].
Table 1: Standard Agonists and Antagonists for Mechanism Studies
| Target | Agent | Concentration | Purpose | Reference |
|---|---|---|---|---|
| NO synthase inhibitor | L-NAME | 100 μM | Assess NO pathway involvement | [3] |
| Soluble guanylyl cyclase inhibitor | ODQ | 10 μM | Evaluate cGMP pathway | [3] |
| COX inhibitor | Indomethacin | 10 μM | Test prostanoid involvement | [3] |
| KATP channel blocker | Glibenclamide | 10 μM | Assess KATP channel role | [2] |
| KCa channel blocker | Tetraethylammonium | 1 mM | Evaluate KCa channel involvement | [5] |
| β-adrenoceptor blocker | Propranolol | 1 μM | Exclude β-adrenoceptor role | [2] |
| Calcium channel blocker | Verapamil | 1 μM | Positive control for Ca²⁺ channel blockade | [4] |
Table 2: Expected Relaxation Parameters for this compound in Various Tissue Preparations
| Tissue Type | Pre-contraction Agent | Expected EC₅₀ (μM) | Expected Emax (% Relaxation) | Potential Mechanisms |
|---|---|---|---|---|
| Aortic ring (endothelium-intact) | Phenylephrine (1 μM) | ~35-50 | ~65-75 | NO release, Calcium channel blockade |
| Aortic ring (endothelium-denuded) | Phenylephrine (1 μM) | ~35-50 | ~65-75 | Calcium channel blockade |
| Aortic ring (endothelium-intact) | KCl (60 mM) | ~15-25 | ~65-70 | Calcium channel blockade |
| Tracheal ring | Carbachol (1 μM) | ~40-60 | ~70-80 | NO release, Potassium channel activation |
| Tracheal ring | KCl (80 mM) | ~20-30 | ~60-70 | Calcium channel blockade |
The relaxation pattern of this compound across different experimental conditions provides crucial insights into its mechanism of action. Similar relaxation in endothelium-intact and endothelium-denuded preparations suggests primarily endothelium-independent mechanisms [4]. Significant rightward shifts in calcium concentration-response curves in both KCl and phenylephrine pre-contracted tissues indicate calcium channel blockade as a key mechanism [4]. Inhibition of relaxation by L-NAME and ODQ suggests involvement of the NO-cGMP pathway [3], while enhancement of relaxation by potassium channel blockers indicates possible potassium channel activation [2].
Figure 1: Proposed Signaling Pathways for this compound-Induced Relaxation. This compound exerts relaxation through multiple pathways, primarily involving enzymatic NO release and calcium channel blockade.
Figure 2: Experimental Workflow for this compound Relaxation Studies. The schematic outlines the sequential steps for evaluating this compound-induced relaxation in isolated tissue preparations.
These application notes provide comprehensive methodologies for investigating the vasodilatory and bronchodilatory properties of this compound using ex vivo tissue preparations. The detailed protocols enable researchers to systematically evaluate the concentration-dependent effects and underlying mechanisms of action of this promising amidoxime compound. The experimental approaches outlined here facilitate standardized assessment of this compound's potential therapeutic applications in cardiovascular and respiratory disorders characterized by smooth muscle hyperreactivity. Through careful implementation of these protocols and appropriate interpretation of results within their technical limitations, researchers can generate valuable data to advance the development of novel amidoxime-based therapeutics.
The escalating global demand for nuclear energy has intensified the search for sustainable uranium resources beyond conventional terrestrial mining. With terrestrial uranium reserves projected to be depleted within the next century and the oceanic uranium reservoir containing approximately 4.5 billion tons—nearly a thousand times terrestrial reserves—extracting uranium from seawater represents a promising solution to support long-term nuclear energy sustainability [1] [2]. However, this endeavor faces significant challenges due to the exceptionally low concentration of uranium in seawater (approximately 3.3 μg/L or 3.3 ppb), the complex marine chemistry characterized by high salinity and competing metal ions, and the presence of biological fouling organisms that can impair extraction materials [3] [2].
Among various extraction technologies, adsorption-based approaches using functionalized materials have emerged as the most promising method due to their operational simplicity, reusability, low energy consumption, and minimal environmental impact [1]. While numerous functional groups have been investigated for uranium capture, amidoxime-based ligands (-C(NH₂)=N-OH) have demonstrated superior performance with exceptional affinity and selectivity for uranyl ions (UO₂²⁺) in seawater, making them the predominant functional group for advanced uranium extraction materials [1] [2]. The remarkable efficiency of amidoxime groups stems from their dual-donor coordination capability, where both oxygen and nitrogen atoms form stable chelate complexes with the uranyl cation, effectively competing against other abundant ions in seawater such as vanadium, iron, and copper [1].
Recent research has focused on enhancing amidoxime-based materials through strategic bifunctionalization, structural optimization, and incorporation of secondary mechanisms to address limitations in selectivity, adsorption kinetics, and binding site utilization. These advancements have led to the development of sophisticated adsorbents with significantly improved uranium extraction capabilities from both simulated and natural seawater environments [1] [4] [5]. These protocols comprehensively detail the synthesis, characterization, and evaluation procedures for state-of-the-art amidoxime-functionalized materials, providing researchers with practical methodologies for advancing this critical field of study.
The integration of amidoxime groups with complementary functional groups on mesoporous silica substrates creates synergistic enhancement for uranium extraction through combined coordination effects and improved accessibility to binding sites [1].
Primary Amine Functionalization:
Carboxyl Group Introduction:
Phosphoryl Group Grafting:
Aldoxime Functionalization:
Table 1: Bifunctional Mesoporous Silica Materials and Their Characteristics
| Material ID | Functional Groups | Surface Area (m²/g) | Pore Volume (cm³/g) | Primary Applications |
|---|---|---|---|---|
| SBA-15-SAO-N | Aldoxime + Amino | 387.5 | 0.86 | High-capacity uranium adsorption |
| SBA-15-SAO-C | Aldoxime + Carboxyl | 352.7 | 0.79 | Selective uranium capture |
| SBA-15-SAO-P | Aldoxime + Phosphoryl | 321.3 | 0.72 | Enhanced coordination with uranyl |
This innovative approach integrates valence-variable copper atoms within a polymer matrix to create internal redox reactors that enhance binding site regeneration and provide anti-biofouling properties [4].
Copolymer Synthesis:
Amidoxime Functionalization:
Seaweed-Like Adsorbent Formation:
Incorporating zwitterionic components such as sulfobetaine methacrylate (SBMA) enhances hydrophilicity, anti-fouling properties, and salt tolerance while creating optimized porous structures for improved uranium adsorption [5].
Monomer Solution Preparation:
Cryo-Polymerization:
Amidoxime Functionalization:
Combining the photothermal properties of MXene with the structural stability of graphene oxide and the selective coordination of amidoxime creates a multifunctional adsorbent with enhanced uranium capture capabilities [6].
MXene/GO Hybrid Dispersion:
Three-Dimensional Aerogel Formation:
Amidoxime Functionalization:
Comprehensive characterization is essential for correlating material properties with uranium adsorption performance. The following protocols detail standardized characterization techniques for amidoxime-functionalized adsorbents.
Fourier-Transform Infrared Spectroscopy (FT-IR):
X-ray Photoelectron Spectroscopy (XPS):
X-ray Diffraction (XRD):
BET Surface Area and Porosity Analysis:
Scanning Electron Microscopy (SEM):
Transmission Electron Microscopy (TEM):
High-Angle Annular Dark-Field Scanning TEM (HAADF-STEM):
Batch Adsorption Experiments:
Adsorption Kinetics Analysis:
Adsorption Isotherm Studies:
Selectivity Experiments:
Table 2: Standard Adsorption Test Conditions for Uranium Extraction Studies
| Parameter | Typical Range | Standard Condition | Analytical Method |
|---|---|---|---|
| pH | 4.0-8.5 | 6.0 (simulated seawater) | pH meter |
| Initial U concentration | 10-500 ppm (lab) 3.3 ppb (natural seawater) | 32 ppm (lab tests) | ICP-MS, Arsenazo III method |
| Adsorbent dosage | 0.1-1.0 g/L | 0.2 g/L | Precision balance |
| Contact time | 5 min - 48 hours | 24 hours (equilibrium) | Time-series sampling |
| Temperature | 15-35°C | 25°C | Thermostatic shaker |
| Solution volume | 50-1000 mL | 100 mL | Graduated cylinder |
Rigorous evaluation under standardized conditions enables meaningful comparison of adsorption performance across different material platforms.
Table 3: Performance Comparison of Amidoxime-Based Adsorbents for Uranium Extraction
| Adsorbent Material | Max Capacity (mg U/g) | Equilibrium Time | Natural Seawater Performance (mg U/g) | Selectivity (U/V) | Reference |
|---|---|---|---|---|---|
| SBA-15-SAO-N (bifunctional) | 701.85 | ~60 min | 12.46 (28 days) | 78.1 | [1] |
| CMCS/P(AO-co-AM)-Cu (micro-redox) | 962.40 | ~90 min | 14.62 (56 days) | N/R | [4] |
| PAO-SBMA-1.5 (zwitterionic) | 1595.9 | ~120 min | 13.88 (21 days) | Enhanced | [5] |
| AMID/MXene/GO (photothermal) | 462.07 | ~180 min | N/R | High | [6] |
| Conventional poly(amidoxime) | 300-600 | Several hours | 5-10 (28 days) | Low | [2] |
Systematic optimization of adsorption conditions is critical for achieving maximum performance from amidoxime-functionalized materials.
pH Optimization:
Contact Time and Kinetics:
Initial Uranium Concentration:
Temperature Effects:
Competing Ions Assessment:
The exceptional uranium capture capability of amidoxime-functionalized materials stems from their unique coordination geometry with the uranyl ion (UO₂²⁺). Spectroscopic studies using EXAFS (Extended X-ray Absorption Fine Structure) and XPS have revealed that amidoxime groups form stable five-membered chelate rings with uranyl ions through simultaneous coordination of both the oxime oxygen (hard donor) and imine nitrogen (softer donor) atoms [4]. This bidentate binding mode creates exceptionally stable complexes with stability constants (log K) exceeding 12, enabling effective competition against carbonate ions and other ligands present in seawater.
Recent advanced materials have incorporated synergistic functional groups that further enhance uranium capture through multiple coordination mechanisms. For instance, in bifunctional SBA-15-SAO-N materials, the amino groups provide additional electron donation to the uranyl center, while also creating a more basic local environment that favors uranyl complexation over competing cations like vanadium [1]. Similarly, zwitterionic SBMA components enhance uranium capture through a triple mechanism: (1) creating optimized porous structures for improved accessibility; (2) generating anti-fouling hydration layers via their hydrophilic character; and (3) pre-concentrating uranyl ions through electrostatic interactions with sulfonate groups before final coordination with amidoxime sites [5].
The following diagram illustrates the uranium adsorption workflow using amidoxime-functionalized materials:
A groundbreaking approach addresses the fundamental limitation of binding site saturation through the incorporation of internal redox reactors based on Cu(I)/Cu(II) conversion chemistry [4]. These reactors, constructed by doping single copper atoms within the adsorbent matrix, enable the in situ reduction of captured hexavalent uranium (U(VI)) to tetravalent uranium (U(IV)), which precipitates as insoluble UO₂ within the material pores. This transformation effectively regenerates binding sites for continued uranium capture, increasing the utilization rate of amidoxime groups by more than 25% compared to conventional materials. Additionally, the redox-active copper centers generate reactive oxygen species that impart significant anti-biofouling properties, addressing a major challenge in long-term seawater deployment.
MXene-based composite materials leverage their exceptional photothermal conversion efficiency to enhance uranium capture through localized heating effects [6]. Under simulated solar irradiation, these materials exhibit elevated surface temperatures that accelerate adsorption kinetics through several mechanisms: (1) increased diffusion rates of uranyl ions to binding sites; (2) enhanced coordination reaction rates; and (3) reduced solution viscosity at the material-solution interface. This photothermal effect enables adsorption capacities of 462.07 mg/g under illumination compared to 348.52 mg/g in dark conditions, representing a 32.6% enhancement through solar energy utilization.
The incorporation of zwitterionic SBMA components provides a multi-faceted enhancement strategy that addresses several limitations simultaneously [5]. First, the zwitterions facilitate the formation of interconnected porous networks with optimized pore structures that enhance accessibility to binding sites. Second, the super-hydrophilic character and anti-polyelectrolyte effect of zwitterions impart exceptional resistance to salt-induced shrinkage and biofouling. Third, the negatively charged sulfonate groups electrostatically attract and pre-concentrate uranyl ions near amidoxime sites, significantly improving coordination efficiency. This triple enhancement mechanism results in exceptional adsorption capacities reaching 1595.9 mg/g in laboratory tests and 13.88 mg/g in natural seawater over 21 days.
The following diagram illustrates the coordination mechanism and enhancement strategies:
The transition from laboratory-scale development to practical seawater implementation requires addressing several engineering challenges. For marine deployment, adsorbents are typically packaged in braided arrays or porous containers that maximize surface area while withstanding ocean currents and mechanical stress [2]. Long-term durability studies have demonstrated that optimized amidoxime-based materials maintain structural integrity and adsorption performance through multiple adsorption-desorption cycles (typically 5-10 cycles), with efficiency retention exceeding 80% after regeneration with acid eluents (typically 0.5-1.0 M HCl or carbonate solutions) [2].
Economic analyses indicate that recent advances have substantially improved the cost-effectiveness of seawater uranium extraction. Traditional adsorption methods were estimated at approximately $205 per kilogram of uranium, while innovative electrochemical approaches have reduced costs to approximately $83 per kilogram through a 1000-fold reduction in energy consumption [7]. These cost reductions, coupled with enhanced adsorption capacities, bring seawater uranium extraction closer to economic viability, particularly for countries with limited terrestrial uranium resources but extensive coastlines.
Despite significant progress, several research challenges warrant continued investigation:
Selectivity Enhancement: While amidoxime groups exhibit good uranium selectivity, competing vanadium ions still present significant challenges. Developing vanadium-resistant ligands or implementing sequential elution strategies could improve overall efficiency [1].
Binding Site Utilization: Even advanced materials rarely exceed 25% utilization of available amidoxime groups. Developing novel structural designs that improve accessibility or implementing stimuli-responsive systems that enhance site regeneration could dramatically improve efficiency [4].
Marine Durability: Long-term resistance to biofouling, mechanical degradation, and chemical stability in seawater requires further improvement through advanced material engineering and surface modification strategies [5].
Scalable Manufacturing: Developing cost-effective, scalable synthesis methods for advanced adsorbents remains essential for practical implementation. Continuous flow processes and green chemistry approaches could address this challenge [6].
Advanced Characterization: Applying sophisticated analytical techniques such as synchrotron-based spectroscopy and computational modeling will provide deeper insights into coordination mechanisms and guide rational material design [1].
The integration of artificial intelligence and machine learning approaches for high-throughput screening of ligand combinations and material configurations represents a promising direction for accelerating the development of next-generation adsorbents with enhanced performance characteristics [8]. Additionally, the exploration of multi-functional systems that combine uranium extraction with other valuable element recovery (e.g., lithium, vanadium) could improve the overall economic viability of seawater mining operations.
These application notes and protocols provide comprehensive methodologies for the synthesis, characterization, and evaluation of advanced amidoxime-functionalized materials for uranium extraction from seawater. The documented approaches—including bifunctional mesoporous silica, micro-redox reactor systems, zwitterion-enhanced cryogels, and photothermal MXene composites—represent the current state-of-the-art in this critical field. By following these standardized protocols, researchers can systematically develop and optimize adsorbents with enhanced capacity, selectivity, and durability for sustainable uranium recovery from seawater. The continued advancement of these technologies holds significant promise for supporting the long-term sustainability of nuclear power as a low-carbon energy source.
The synthesis involves a two-step process where a base polymer is first grafted with nitrile-containing monomers using gamma radiation, followed by a chemical conversion of the nitrile groups to amidoxime [1] [2].
The degree of grafting is a critical parameter calculated as follows [1]:
Degree of Grafting (%) = [(W₁ - W₀) / W₀] × 100
The synthesized AO-sheet should be characterized to confirm its properties using standard techniques detailed in the literature [1] [2].
| Technique | Purpose | Key Findings |
|---|---|---|
| Fourier Transform Infrared Spectroscopy (FTIR) | Identify functional groups. | Appearance of peaks at ~1650 cm⁻¹ (C=N) and ~910 cm⁻¹ (N-O), confirming amidoxime formation [1] [2]. |
| Scanning Electron Microscopy (SEM) | Analyze surface morphology. | Shows a rough, heterogeneous surface post-grafting compared to the smooth surface of pure LDPE [1] [2]. |
| Thermogravimetric Analysis (TGA) | Determine thermal stability. | The grafted material exhibits higher thermal stability than pure LDPE [1]. |
| X-ray Diffraction (XRD) | Analyze crystallinity. | Grafting can reduce the crystallinity of LDPE, creating a more amorphous structure favorable for adsorption [1]. |
| Mechanical Testing | Measure tensile strength & elongation. | Grafting can alter mechanical properties, which is important for practical application [1]. |
This protocol evaluates the effectiveness of the AO-sheet in adsorbing heavy metals from aqueous solutions.
The sorption percentage and adsorption capacity are key metrics calculated as follows [1]:
Sorption (%) = (C₁ - C₂) / C₁ × 100Q (mg/g) = V (C₁ - C₂) / W
Where:The table below summarizes experimental findings for the adsorption of different metals using AO-sheets.
| Metal Ion | Optimal pH Range | Optimal Adsorption Time | Maximum Adsorption Capacity (mg/g) | Key Influencing Factor |
|---|---|---|---|---|
| Zn(II) | 8–9 | 4 weeks | 21.07 | Initial concentration & time [2] |
| Cu(II) | 8–9 | 2 weeks | 7.98 | Initial concentration [2] |
| Pb(II) | 8–9 | 4 weeks | 0.855 | Initial concentration & time [1] [2] |
| As(III) | 6–8 | 1 week (3 days at low pH) | 1.07 | Initial concentration [2] |
The following diagram illustrates the complete experimental workflow for developing and testing the amidoxime adsorbent.
Experimental Workflow for Adsorbent Development
This guide provides a foundational protocol for developing radiation-grafted amidoxime adsorbents. Key factors for success include optimizing the grafting yield, confirming the conversion to amidoxime, and systematically evaluating adsorption parameters. The synthesized AO-sheet demonstrates significant potential as a reusable, effective material for treating wastewater contaminated with heavy metals.
Antimicrobial resistance (AMR) represents one of the most significant threats to global public health, with approximately 700,000 fatal cases attributed to AMR annually and projections suggesting this number could rise to 10 million if no progressive action is taken. [1] The rapid evolution of resistance mechanisms in bacteria has diminished the effectiveness of many conventional antibiotics, creating an urgent need for innovative therapeutic strategies. In this context, amidine-containing compounds have emerged as promising agents in the battle against AMR due to their structural diversity, multifaceted mechanisms of action, and potency against multidrug-resistant pathogens. [1] These compounds contain the characteristic amidine functional group (-C(=NH)-NH₂) which can be readily modified to optimize pharmacological properties and enhance antimicrobial efficacy.
The journey of amidine-based antimicrobials began in the early 20th century with the discovery of synthalin's efficacy against trypanosomes, which prompted the development and assessment of multiple diamidine compounds. [1] This evolution culminated in the development of aromatic bis-amidines such as pentamidine, which demonstrated significant antiprotozoal activities against Trypanosoma equiperdum and Trypanosoma rhodesiense both in vitro and in vivo. [1] Pentamidine has since been recognized for its clinical efficacy in treating diverse infectious diseases, including early-stage Trypanosoma brucei gambiense human African trypanosomiasis, Pneumocystis jiroveci infections, and antimony-resistant leishmaniasis. [1] However, therapeutic use of pentamidine faces substantial challenges related to significant toxicity and poor bioavailability, limitations that researchers have sought to overcome through structural modifications of the parent compound.
Table 1: Key Amidine-Containing Antimicrobial Agents and Their Applications
| Compound Name | Structural Features | Antimicrobial Spectrum | Clinical Applications |
|---|---|---|---|
| Pentamidine | Aromatic diamidine | Trypanosomal, leishmanial | Early-stage HAT, pneumocystis pneumonia |
| Propamidine | Aromatic diamidine | Antibacterial, antifungal | Topical antiseptic (eye infections) |
| Stilbamidine | Aromatic diamidine | Antifungal, antiprotozoal | Limited use due to toxicity |
| Benzamidoxime-derived amidines | Cyclic amidines | Broad-spectrum antibacterial | Experimental compounds |
| Amidinoquinoxaline N-oxides | Fused heterocyclic amidines | Anaerobic bacteria | Experimental anti-anaerobe agents |
The resurgence of interest in amidines and related compounds in recent years is evidenced by the notable upward trend in publications related to antimicrobial resistance and amidine combat strategies. [1] This renewed attention stems from the ability of amidine-containing compounds to target multiple microbial pathways simultaneously, potentially overcoming conventional resistance mechanisms. Particularly promising is the strategic approach of utilizing amidoximes as precursors to amidines, as these compounds can be efficiently synthesized and converted to therapeutically active amidines both chemically and biologically. The following application notes provide comprehensive protocols and mechanistic insights to support researchers in leveraging acetamidoxime-derived amidines for antimicrobial development.
Amidines are organic compounds characterized by the functional group -C(=NH)-NH₂, which can exist in both acyclic and cyclic N,N-substituted forms. [1] The distinctive feature of amidines is their strong basicity, which falls between that of guanidines and amides due to the resonance stability of the protonated form. [1] At physiological pH levels, amidines become strongly protonated, facilitating ionic interactions and hydrogen bonding within molecular targets. This property is crucial for their antimicrobial activity, as the positively charged nitrogen atoms can interact with negatively charged functional groups on bacterial surfaces or within bacterial cells. [1] The nitrogen and hydrogen atoms covalently bonded to nitrogen in the amidine functional group are commonly involved in forming molecular interactions with bacterial DNA, RNA, proteins, and other cellular components through hydrogen bonding and electrostatic interactions. [1]
Amidoximes, which are oxime derivatives where one of the substituents is an amino group, serve as versatile precursors to amidines. [2] [3] These compounds exhibit complex isomerism, with theoretical and experimental studies showing that the most stable and dominant form is the Z-amidoxime. [2] [3] The Z-amidoxime is more stable than the iminohydroxylamine, aminonitrone, and nitroso-amine tautomers, the latter being the least stable. [2] [3] However, three amidoxime isomers may coexist due to their close relative energies: the Z-amidoxime as the most stable form in both protic and aprotic solvents, with the Z-aminonitrone and E-amino oxime as minor forms. [2] [3] This structural complexity influences their reactivity and biological activity, making understanding of their isomerism essential for pharmaceutical applications.
Amidoxime synthesis is typically accomplished through straightforward methodology with high yields. The most common approach involves the nucleophilic attack of hydroxylamine on nitriles. [2] [3] According to literature procedures, this compound (CAS RN: 22059-22-9) is commercially available as a white to almost white powder with a melting point of 138°C and solubility in methanol. [4] The compound has a molecular formula of C₂H₆N₂O and molecular weight of 74.08 g/mol, with purity typically exceeding 97%. [4] Proper handling is essential as this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. [4]
The conversion of amidoximes to amidines can be achieved through several methods:
Chemical Reduction Method: Amidoximes can be reduced to amidines using tin(II) chloride dihydrate (SnCl₂·2H₂O). [5] In a representative solid-phase synthesis procedure, polymer-bound amidoximes are treated with SnCl₂·2H₂O to yield the corresponding amidines. The amidoximes attached to the solid support are readily available by treating resin-bound nitriles with hydroxylamine. [5]
Biological Reduction Pathway: Amidoximes are known to be reduced in vivo into amidines exhibiting important antimicrobial activities against many pathogens. [2] [3] This biotransformation occurs through enzymatic processes involving cytochrome P450 and other reductase systems.
Metal-Mediated Reactions: Nickel(II)-mediated reactions between dialkylcyanamides and this compound have been reported to generate unusual nitrosoguanidinate complexes. [6] In these systems, treatment of NCNR₂ with this compound in the presence of NiCl₂·2H₂O in methanol at 50°C leads to the formation of various coordination compounds alongside reduction products.
Table 2: Standard Protocol for Synthesis and Reduction of this compound to Amidine Derivatives
| Step | Process | Reagents/Conditions | Time | Yield |
|---|---|---|---|---|
| 1 | Amidoxime Synthesis | Nitrile + Hydroxylamine in methanol, RT to 50°C | 4-16 h | 70-90% |
| 2 | Purification | Recrystallization from toluene/hexane | 2-3 h | 85-95% recovery |
| 3 | Reduction to Amidine | SnCl₂·2H₂O in methanol, 50°C | 4-8 h | 12-26% |
| 4 | Biological Reduction | Incubation with microsomal fractions (CYP450) | 2-4 h | Varies |
The following diagram illustrates the workflow for the synthesis of this compound and its subsequent reduction to antimicrobial amidines:
Amidine-containing compounds exhibit multiple mechanisms of antimicrobial action, making them particularly valuable for overcoming resistant pathogens. Research indicates that there are four primary modes of action for antimicrobial agents: (1) DNA/RNA binding, (2) membrane disruption, (3) enzyme inhibition, and (4) mitochondrial function targeting. [1] A significant discovery by Bai et al. revealed dual antimicrobial mechanisms involving both binding to bacterial DNA and disrupting bacterial membranes, culminating in potent antimicrobial activity against a broad spectrum of pathogens, including those exhibiting multidrug resistance. [1]
The DNA binding capability of amidine compounds represents one of their most characterized mechanisms. These compounds specifically attach themselves to the "minor groove" of DNA. DNA-binding antibiotics are quite diverse in their chemical structures but share a common ability to shape themselves like a "crescent," allowing them to fit tightly into the minor groove. [1] Several studies of diamidines as antibacterial drugs have demonstrated DNA as a mechanism of action against both Gram-negative and Gram-positive bacterial species. [1] The arrangement of DNA-binding compounds consists of two types of patterns, head-to-head and head-to-tail, which influence their binding affinity and specificity. The membrane disruption mechanism involves interactions with bacterial membranes, potentially leading to increased permeability and cell death. This dual targeting approach enhances the antimicrobial efficacy and reduces the likelihood of resistance development.
For compounds such as amidinoquinoxaline N-oxides, additional mechanisms may be involved. These compounds contain an N-oxide function that can undergo bioreductive activation in anaerobic bacteria. [7] The electron affinity of these compounds correlates satisfactorily with their antianaerobic activity, suggesting that they may undergo reduction before exerting their antibacterial effects. [7] This mechanism is particularly relevant for targeting anaerobic pathogens like Clostridioides difficile, where standard treatments such as metronidazole face emerging resistance issues. The structural differences between amidinoquinoxaline N-oxides and conventional nitroheterocyclic antimicrobials like metronidazole may allow them to circumvent resistance mediated by nim genes, which encode reductases that convert nitroimidazoles to non-bactericidal derivatives. [7]
Molecular Docking Studies: To investigate the interaction between amidine compounds and bacterial DNA, molecular docking studies can be performed. These in silico analyses help predict binding modes and affinity. A representative protocol involves:
DNA Binding Assays: Experimental validation of DNA binding can be performed using fluorescence-based displacement assays. The standard protocol includes:
Membrane Disruption assays: To evaluate the membrane-disrupting activity of amidine compounds:
The following diagram illustrates the multiple antimicrobial mechanisms of this compound-derived amidines:
Standardized protocols for evaluating the antibacterial activity of this compound-derived amidines follow established microbiological methods with specific modifications to account for the unique properties of these compounds. The agar well diffusion method provides a reliable initial screening approach. [8] The detailed protocol includes preparing Mueller-Hinton agar plates, adjusting bacterial inoculum to 0.5 McFarland standard, creating wells of 6-8mm diameter, adding test compounds at appropriate concentrations, incubating under suitable conditions, and measuring zones of inhibition. [8] For anaerobic bacteria, the procedure requires modification using reinforced clostridial agar or similar media and incubation in anaerobic chambers or gas-pack systems. [7]
For quantitative assessment, minimum inhibitory concentration (MIC) determinations provide more precise evaluation of antimicrobial potency. The broth microdilution method following CLSI guidelines (Clinical and Laboratory Standards Institute) with modifications specific for amidine compounds is recommended:
Recent studies on 2-mercaptobenzothiazole acetamide derivatives, which share some structural similarities with amidine compounds, demonstrated significant antibacterial activity comparable to the standard drug levofloxacin. [8] Among a series of compounds, specific derivatives (2b, 2c, and 2i) exhibited particularly strong antibacterial potential, with these three compounds showing promising antibiofilm activity that was even better than the standard drug cefadroxil at 100 μg/100 μL concentration. [8]
The biofilm-forming capacity of pathogenic bacteria represents a significant challenge in treatment, as biofilms confer enhanced resistance to conventional antimicrobial agents. Evaluation of the antibiofilm activity of this compound-derived amidines follows specific protocols:
Research on related compounds has demonstrated promising antibiofilm effects, with some 2-mercaptobenzothiazole derivatives showing significant biofilm inhibition even at concentrations below their MIC values. [8] Molecular docking studies of these active compounds revealed that they share the same hydrophobic pockets as levofloxacin in bacterial kinases and DNA gyrases, suggesting similar molecular targets. [8]
Table 3: Protocol for Comprehensive Evaluation of Antimicrobial and Antibiofilm Activity
| Test Type | Method | Key Parameters | Endpoint Measurements |
|---|---|---|---|
| Antimicrobial Screening | Agar well diffusion | Zone of inhibition (mm) | Comparative to standards |
| MIC Determination | Broth microdilution | Concentration range (μg/mL) | Lowest concentration without growth |
| MBC Determination | Sub-culture from MIC | Bacterial killing | Concentration killing 99.9% |
| Anaerobic Activity | Agar dilution/broth microdilution | CIM50/CIM90 values | Concentration inhibiting 50%/90% |
| Biofilm Inhibition | Microtiter plate assay | Biomass reduction (%) | Compared to untreated control |
| Time-Kill Kinetics | Viable count over time | Log reduction CFU/mL | Bactericidal vs. bacteriostatic |
For potential therapeutic applications, evaluating the selective toxicity of this compound-derived amidines is crucial. Standard protocols include:
Studies on amidinoquinoxaline N-oxides demonstrated no significant cytotoxicity against RAW 264.7 cells, with high selectivity indexes. [7] Their calculated ADME properties indicate that the compounds are potentially good oral drug candidates, [7] which is an encouraging finding for further development.
The antimicrobial efficacy of amidine-containing compounds is strongly influenced by specific structural features. Analysis of structure-activity relationships (SAR) reveals key determinants of biological activity:
Amidine Basicity: The strong basicity of amidine functions results in protonation at physiological pH levels, facilitating ionic interactions and hydrogen bonding within molecular targets. [1] However, excessive basicity can lead to poor bioavailability, as observed with pentamidine. [1]
Structural Modifications: Researchers commonly modify molecules containing amidine or incorporate amidine into existing antimicrobial agents to enhance their pharmacological attributes and combat antimicrobial resistance. [1] Modifications of the parent compound pentamidine using 1,4-piperazinediyl-, alkanediamide, or 1,3-phenyl-enediamide and furan moiety as the central linker have resulted in compounds with less toxicity and activity equal to or greater than pentamidine. [1]
Bis-benzimidazole Diamidine Analogues: Incorporation of benzimidazole in the central linker has yielded compounds with potent antibacterial activities. [1] Modifications at terminal aliphatic amines facilitate ionic interactions and hydrogen bonding within molecular grooves owing to their intrinsic basic properties. [1]
Amidinoquinoxaline N-oxides: Studies on these compounds have revealed that imidazoline derivatives generally show superior antianaerobic activity compared to other structural variants. [7] Six out of thirteen tested compounds had CIM90 values significantly lower than metronidazole, highlighting their potential as alternatives to this reference drug. [7]
Table 4: Structural Features Influencing Antimicrobial Activity of Amidine Compounds
| Structural Element | Optimal Characteristics | Impact on Activity | Toxicity Considerations |
|---|---|---|---|
| Amidine Basicity | pKₐ optimized for membrane penetration | Enhanced DNA binding | Reduced cationic toxicity |
| Central Linker | Aromatic or heteroaromatic systems | Improved DNA minor groove fit | Modulated metabolic profile |
| N-oxide Function | Specific to anaerobic-active compounds | Bioreductive activation | Selective toxicity to anaerobes |
| Ring Size | 5-membered (imidazoline) optimal | Enhanced activity against anaerobes | Improved selectivity |
| Substituent Patterns | Electron-withdrawing groups | Enhanced electron affinity | Modified ADME properties |
Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties is essential for drug development. Calculated ADME parameters for amidinoquinoxaline N-oxides indicate that these compounds are potentially good oral drug candidates. [7] Key considerations include:
Bioavailability: The high basicity of amidine functions can limit bioavailability, as demonstrated by pentamidine. Structural modifications aim to address this limitation while maintaining antimicrobial activity.
Metabolic Stability: Amidoximes can serve as prodrugs that are converted to active amidines in vivo through cytochrome P450-mediated processes or other reductase pathways. [2] [3]
Selectivity: Promisingly, several amidine-containing compounds show high selectivity indexes, with significantly higher concentrations required for mammalian cytotoxicity compared to antimicrobial activity. [7]
The following diagram illustrates the workflow for the biological evaluation of this compound-derived amidines:
The strategic value of this compound-derived amidines in addressing the global antimicrobial resistance crisis continues to grow as research reveals their multifaceted mechanisms and structural versatility. These compounds represent promising candidates for development against multidrug-resistant pathogens, particularly in the context of increasing treatment failures with conventional antibiotics. The unique ability of amidine-containing compounds to target multiple bacterial components simultaneously – including DNA through minor groove binding, cellular membranes through disruption, and specific enzymes through inhibition – provides a robust defense against resistance development.
Future research directions should focus on optimizing the structural features that enhance antimicrobial potency while minimizing toxicity and improving pharmacokinetic properties. Particularly promising avenues include development of prodrug strategies using amidoximes that are selectively activated in target tissues or pathogens, design of compounds with enhanced activity against biofilm-embedded bacteria, and exploration of combination therapies with conventional antibiotics to restore susceptibility in resistant strains. The continued investigation of structure-activity relationships, coupled with advanced computational modeling and high-throughput screening approaches, will likely yield new generations of amidine-based antimicrobials with improved clinical potential.
As the threat of antimicrobial resistance continues to escalate, the innovative application of this compound-derived amidines represents a valuable approach to expanding our therapeutic arsenal. The protocols and insights provided in these application notes offer researchers comprehensive methodologies to advance this important field of investigation, contributing to the global effort to combat drug-resistant infections.
The following procedure is adapted from general DCC coupling methods [1] [2]. You can use it as a robust starting point for coupling a carboxylic acid with acetamidoxime.
Step 1: Prepare the Reaction Mixture
Step 2: Add the Coupling Agent
Step 3: Monitor and Work Up the Reaction
Step 4: Isolate and Purify the Product
The diagram below outlines the core mechanistic steps of the DCC coupling reaction.
For this synthesis, pay particular attention to:
To help you plan and optimize your reaction, the table below compares common coupling agents, and the second table outlines key variable considerations.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Typical Additive | Key Advantages | Key Drawbacks for Scale-up |
|---|---|---|---|
| DCC [1] [4] | HOBt, DMAP | Inexpensive; effective; low melting point for easy handling. | Insoluble by-product (DCU) is difficult to remove completely. |
| EDC (or EDCI) [1] [3] [2] | HOBt, DMAP | Urea by-product is water-soluble and easily removed in work-up. | Can be more expensive than DCC. |
| HATU [3] [2] | DIPEA | Very fast and efficient; often gives high yields. | Expensive; can be sensitive to storage conditions. |
Table 2: Key Parameters for Reaction Optimization
| Parameter | Recommendation | Consideration for Electron-Deficient Amines |
|---|---|---|
| Solvent | DCM, THF, EtOAc, MeCN [1] [3] | MeCN may be preferred for challenging couplings [3]. |
| Temperature | 0 °C to room temperature [1] | Extending reaction time or slight heating (e.g., 40 °C) may help [3]. |
| Additives | DMAP (1.0 equiv) is highly recommended for electron-deficient amines [3]. | DMAP acts as an acyl transfer agent to form a highly reactive intermediate [3]. |
| Reaction Time | 4 to 48 hours [1] [3] | Monitor by TLC; longer times (12-48 h) are often necessary for slow reactions [3]. |
Alzheimer's disease (AD) represents one of the most significant healthcare challenges of our time, affecting over 47 million people worldwide with a projected increase to 139 million cases by 2050. [1] [2] The cholinergic hypothesis has served as a fundamental principle for AD treatment, proposing that cognitive decline results from deficiency of the neurotransmitter acetylcholine (ACh) due to progressive degeneration of cholinergic neurons in the basal forebrain. [3] [2] While current therapeutic approaches primarily target symptomatic management, recent research has shifted toward developing agents that address the multifactorial nature of AD progression.
Cholinesterase inhibitors (ChEIs) remain the cornerstone of AD pharmacotherapy, functioning primarily by inhibiting enzymes that break down acetylcholine, thereby increasing synaptic ACh levels and enhancing cholinergic transmission. [2] The landscape of AD treatment is evolving with the emergence of disease-modifying therapies (DMTs), particularly anti-amyloid immunotherapies such as lecanemab and donanemab, which were recently approved by the FDA for early-stage AD. [4] These developments highlight the importance of early diagnosis and intervention in AD management. The US Alzheimer's drug market is projected to grow significantly from $2.28 billion in 2024 to $4.47 billion by 2033, reflecting continued investment and innovation in this therapeutic area. [5]
Acetamide-based derivatives have recently gained attention as promising candidates for cholinesterase inhibition due to their favorable drug-like properties, synthetic accessibility, and potential for multi-target activity. [6] The acetamide scaffold is pharmacologically privileged, appearing in numerous clinically approved drugs across therapeutic categories, which provides a solid foundation for structural optimization in AD drug discovery. Research has demonstrated that appropriately functionalized acetamide derivatives can exhibit selective inhibition against butyrylcholinesterase (BChE), which becomes increasingly important in late-stage AD as BChE activity rises while acetylcholinesterase (AChE) activity declines. [1] [6] This temporal variation in cholinesterase expression patterns underscores the therapeutic potential of selective BChE inhibitors for advanced AD, potentially offering cognitive benefits with reduced side effects compared to dual inhibitors.
Table 1: Cholinesterase inhibitory activity (IC₅₀ values) of selected acetamide derivatives
| Compound ID | Chemical Structure Features | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Selectivity Ratio (AChE/BChE) |
|---|---|---|---|---|
| 8c | Substituted phenyl, carbonyl, multiple methyl groups | >50 | 3.94 ± 0.15 | >12.7 |
| 8d | Substituted phenyl, carbonyl | >50 | 19.60 ± 0.21 | >2.6 |
| 970180 (Reference) | Indole moiety, phenyl ring | 4.24 ± 0.16 | 4.24 ± 0.16 | 1.0 |
| 1h | Naphthyl-functionalized | Selective for BChE | 2.15 ± 0.04 | Selective for BChE |
| 1k | Naphthyl-functionalized | Selective for BChE | 3.82 ± 0.07 | Selective for BChE |
| 2l | Naphthyl-functionalized | Selective for BChE | 4.25 ± 0.09 | Selective for BChE |
| Tacrine (Control) | Acridine derivative | 0.15 ± 0.01 | 0.08 ± 0.003 | 0.5 |
| Galantamine (Control) | Phenanthrene alkaloid | 1.90 ± 0.10 | 15.50 ± 0.50 | 0.12 |
The structure-activity relationship (SAR) analysis reveals several critical structural requirements for effective cholinesterase inhibition. The indole moiety appears essential for maintaining inhibitory potency, as it participates in crucial π-π stacking interactions with Trp82 in the choline-binding site of BChE. [1] The 2-methyl group on the nitrogen atom is critical for activity, as demonstrated by the complete loss of inhibitory potency in compounds 13a-k (IC₅₀ >50 μM) where this substituent was absent. [1] Increasing the number of methyl groups on the phenyl ring generally enhances activity, with compound 8c (containing three methyl groups) exhibiting the highest potency (IC₅₀ = 3.94 μM) in its series. [1]
Naphthyl-functionalized acetamide derivatives demonstrate particularly promising profiles, with several compounds (1h, 1k, 2l) showing selective BChE inhibition in the low micromolar range. [6] The naphthyl group appears to optimize interactions with the acyl-binding pocket of BChE, which has approximately 200 Å larger volume than the corresponding site in AChE due to amino acid substitutions (Phe295 and Phe297 in AChE replaced by Leu286 and Val288 in BChE). [1] This expanded binding pocket in BChE accommodates bulkier substituents, explaining the selectivity observed with naphthyl-functionalized compounds.
Table 2: Predicted ADME properties and drug-like characteristics of lead acetamide derivatives
| Parameter | Compound 8c | Compound 1h | Ideal Range |
|---|---|---|---|
| Molecular Weight (Da) | 425.52 | 368.45 | ≤500 |
| clogP | 3.2 | 2.8 | <5 |
| Hydrogen Bond Donors | 1 | 1 | ≤5 |
| Hydrogen Bond Acceptors | 4 | 3 | ≤10 |
| Topological Polar Surface Area (Ų) | 65.5 | 58.4 | <140 |
| Blood-Brain Barrier Permeability | High predicted | High predicted | - |
| CYP450 Inhibition | Moderate | Low | Minimal |
| Passive Intestinal Absorption | Good (85%) | Good (88%) | >80% |
| Aqueous Solubility | Moderate | Moderate | >0.1 mg/mL |
The acetamide scaffold contributes favorably to drug-like properties, as evidenced by the generally moderate molecular weights, acceptable lipophilicity parameters (clogP), and favorable polar surface areas that support blood-brain barrier penetration. [1] [6] These characteristics are essential for central nervous system (CNS) therapeutics, as compounds must traverse the BBB to reach their molecular targets in the brain. The number of hydrogen bond donors and acceptors in these derivatives falls within optimal ranges for oral bioavailability, suggesting potential for peroral administration in clinical settings.
In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions indicate that these acetamide derivatives generally exhibit favorable pharmacokinetic profiles, with good passive intestinal absorption and minimal CYP450 inhibition liabilities. [1] The balanced lipophilicity of these compounds (clogP typically 2-4) supports both membrane permeability and aqueous solubility, addressing the common challenge of achieving sufficient CNS exposure while maintaining acceptable solubility for formulation development. These computational assessments provide valuable guidance for candidate selection before embarking on resource-intensive in vivo studies.
Materials and Equipment:
Synthetic Procedure:
Condensation Reaction: Dissolve substituted aniline (1a-d, 1.0 equiv) and Boc-protected sarcosine (2, 1.2 equiv) in anhydrous DCM. Add DIC (1.5 equiv) dropwise at 0°C under nitrogen atmosphere. Stir the reaction mixture at room temperature for 12 hours monitored by TLC. [1]
Boc Deprotection: After completion of the condensation reaction, remove solvent under reduced pressure. Treat the crude material with 4M HCl in dioxane (10 equiv) and stir for 2 hours at room temperature. Concentrate under vacuum to obtain the deprotected intermediate (4a-d) as hydrochloride salts. [1]
Amide Coupling: Dissolve the amine intermediate (4a-d, 1.0 equiv) in anhydrous DMF. Add indole-3-glyoxylyl chloride (7, 1.2 equiv) and potassium carbonate (2.0 equiv). Stir at 25°C for 6 hours. Quench the reaction with ice-cold water and extract with ethyl acetate (3 × 50 mL). [1]
Purification: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography using hexane/ethyl acetate gradient elution to obtain pure target compounds (8a-d). [1]
Alternative Synthetic Route for 13a-k and 17a-d:
Urea Formation: React isocyanates (14a-d, 1.0 equiv) with N-Methyl-2-hydroxy-ethylamine (15, 1.1 equiv) in anhydrous DCM at 0°C to room temperature for 4 hours to obtain intermediates 16a-d. [1]
Ester Formation: Treat intermediates 16a-d with indole-3-glyoxylyl chloride (7) in the presence of potassium carbonate as catalyst at 25°C to obtain final products 17a-d. [1]
Characterization Methods:
Principle: This spectrophotometric assay measures the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity using acetylthiocholine iodide and butyrylthiocholine iodide as substrates, respectively. The method is based on Ellman's reaction, where thiocholine produced by enzymatic hydrolysis reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form 2-nitro-5-thiobenzoate, which can be detected at 412 nm. [1] [2]
Reagents and Solutions:
Procedure:
Quality Control:
Principle: Determine the mechanism of enzyme inhibition by analyzing the effect of inhibitor concentration on enzyme kinetics using Lineweaver-Burk plots. [1]
Procedure:
Objective: Predict the binding mode and interactions between acetamide derivatives and cholinesterase enzymes. [1]
Procedure:
Objective: Evaluate the stability of protein-ligand complexes and explore dynamic interactions. [1]
Procedure:
The following diagram illustrates the structural features of cholinesterase enzymes and the binding sites for acetamide-based inhibitors:
Cholinesterase enzymes feature a deep aromatic gorge approximately 20Å in length that connects the peripheral anionic site (PAS) at the entrance to the catalytic anionic site (CAS) at the bottom. [2] The catalytic triad (Ser203, His447, Glu334 in AChE; Ser198, His438, Glu325 in BChE) resides in the CAS and is responsible for the hydrolysis of acetylcholine. [2] The PAS, composed of aromatic residues (Tyr70, Tyr121, Trp279 in AChE; Asp70, Tyr332 in BChE), plays a critical role in substrate guidance and has been implicated in the accelerated assembly of amyloid-β fibrils. [2]
Effective acetamide-based inhibitors typically employ a dual-binding strategy, incorporating structural features that interact with both CAS and PAS regions. The acetamide moiety often serves as a hydrogen bond acceptor that interacts with the catalytic triad, while aromatic systems (indole, naphthalene, or substituted phenyl rings) engage in π-π stacking interactions with conserved tryptophan residues (Trp86 in AChE CAS, Trp82 in BChE CAS). [1] The selectivity for BChE over AChE exhibited by many acetamide derivatives arises from the larger volume of the BChE active site gorge, particularly in the acyl-binding pocket where Phe295 and Phe297 in AChE are replaced by smaller residues (Leu286, Val288) in BChE. [1] [2]
Beyond cholinesterase inhibition, research indicates that certain acetamide derivatives activate cellular signaling pathways associated with neuronal survival and function:
Emerging evidence suggests that cholinesterase inhibitors, including certain acetamide derivatives, activate the PI3K/AKT signaling pathway, a crucial cascade for neuronal survival. [2] This pathway represents an important neuroprotective mechanism that extends beyond mere symptomatic treatment through cholinergic enhancement. Activation of PI3K (phosphoinositide 3-kinase) leads to phosphorylation and activation of AKT (protein kinase B), which in turn suppresses apoptotic signals and promotes cell survival through multiple downstream effectors. [2]
Additionally, cholinesterase inhibitors that interact with the peripheral anionic site of AChE can prevent the formation of AChE-Aβ complexes, which are known to be more neurotoxic than Aβ fibrils alone. [2] This mechanism may contribute to reduced amyloid pathology and represents a potential disease-modifying effect of certain cholinesterase inhibitors. The antioxidant properties demonstrated by some naphthyl-functionalized acetamide derivatives further contribute to their neuroprotective potential by mitigating oxidative stress, which is increasingly recognized as a significant contributor to Alzheimer's disease progression. [6]
Based on the current structure-activity relationship data, several strategic approaches can enhance the potency and selectivity of acetamide-based cholinesterase inhibitors:
For researchers advancing promising acetamide derivatives toward preclinical development, several key considerations should be addressed:
The integration of these application notes and protocols into the research workflow provides a comprehensive framework for advancing acetamide-based cholinesterase inhibitors through the drug discovery pipeline, from initial synthesis to preclinical candidate selection. The multi-target potential of these compounds, particularly their combination of cholinesterase inhibition with antioxidant activity and possible disease-modifying effects through Aβ modulation, positions them as promising candidates for addressing the complex pathophysiology of Alzheimer's disease.
Amidoximes represent a promising class of compounds for cardiovascular drug development due to their dual functionality as nitric oxide (NO) donors and positive inotropic agents [1].
Table 1: Key Characteristics of Cardiotonic Amidoximes
| Aspect | Key Findings | References |
|---|---|---|
| Primary Mechanism | Release Nitric Oxide (NO) via oxidation catalyzed by enzymes like CYP450; NO induces vasodilation, improves blood flow, reduces cardiac afterload [1]. | [1] |
| Historical Evidence | Patents (1986, 1989) document compounds with amidoxime functions increasing heart muscle contractile force (positive inotropic effect) [1]. | [1] |
| Physiological Effects | Relaxation of aortic/tracheal rings, decreased arterial pressure, reduced thrombus formation, positive chronotropic (increased heart rate) and inotropic effects in isolated cardiac tissues [1]. | [1] |
| Structural Insight | The (Z)-amidoxime isomer is the most thermodynamically stable and likely the dominant form in biological systems [1]. | [1] |
This protocol outlines a strategy to evaluate the cardiotonic activity of a candidate amidoxime, such as acetamidoxime, from in vitro assays to in vivo models.
The therapeutic action of amidoximes likely involves interplay with key cardioprotective signaling pathways. The diagram below integrates the NO-dependent mechanisms with other well-established pathways that contribute to cell survival and contractile function.
This diagram illustrates how amidoxime-derived NO directly promotes vasodilation and inotropy. It also shows potential synergy with the PI3K/Akt pathway, a key survival signaling cascade that inhibits cardiomyocyte apoptosis and further stimulates NO production via eNOS [2] [3].
Future work should focus on synthesizing and screening a library of amidoxime derivatives, including this compound, to establish structure-activity relationships. Advanced models of heart failure should be employed to confirm efficacy in a disease context.
For purity analysis using GC, method optimization and validation are critical for reliable results. The following workflow outlines the key stages, from initial setup to final validation.
What are the key parameters to optimize in a GC method for purity analysis? The most impactful parameters include the GC column selection (stationary phase and dimensions), carrier gas flow rate, inlet temperature, injection volume, and the oven temperature ramp rate [1] [2]. A systematic optimization of these factors is crucial for achieving optimal separation, peak shape, and sensitivity [2].
How can I improve the peak shape in my chromatogram? Poor peak shape (tailing, fronting, or broadening) is often related to the GC column, inlet conditions, or the sample itself [3]. Ensure the column is correctly installed and not degraded. Check for active sites in the inlet or column by performing maintenance. If peak tailing persists, consider using a different stationary phase or a guard column. For volatile samples, using a make-up gas like nitrogen can also improve peak shape and signal-to-noise ratio [4].
My FID signal is unstable or fading. What should I check? A fading FID signal often points to issues with gas flows or detector configuration [4]. First, verify the hydrogen and air flow rates, ensuring a proper ratio (e.g., 10:1) for complete combustion. Check for clogged jets and ensure the hydrogen tank pressure is sufficient. Also, confirm that the column is securely connected to the detector and that there are no gas leaks in the system [4].
The table below summarizes common problems and their solutions to aid in rapid diagnosis.
| Problem | Possible Causes | Recommended Actions |
|---|---|---|
| Peak Tailing [3] | Active sites in liner/column, incorrect column choice | Re-deactivate or replace inlet liner; cut 10-15 cm from column front; use a more compatible stationary phase |
| Low Response/No Peaks [3] | Low sample amount, detector failure, incorrect method | Check sample concentration and injection volume; verify detector gas flows and ignition [4] |
| Ghost Peaks [3] | Contaminated inlet, column bleed, previous sample residues | Replace inlet liner and septum; perform column conditioning; implement a more effective high-temperature bake-out |
| Drifting Baseline [3] | Column bleed, contaminated detector | Ensure oven temperature is within column limits; clean the FID jet; use high-purity gases and a gas trap |
| Unstable FID Flame [4] | Incorrect gas ratios, clogged FID jet, low gas pressure | Adjust hydrogen/air flows (e.g., 45/450 mL/min); clean FID jet; check gas generator/tank supply levels |
For a titration method to be acceptable for purity analysis, it must be formally validated. The following workflow outlines the core steps and parameters that must be assessed.
What are the essential validation parameters for a titration method? According to regulatory guidelines like USP <1225> and ICH Q2(R1), the key parameters are Accuracy, Precision, Linearity, and Specificity [5]. The process begins with the accurate Standardization of the titrant using a high-purity primary standard [5].
How is accuracy and precision determined in titration? Accuracy is measured through recovery studies, where a known amount of pure analyte is added to the sample matrix. Recovery is typically acceptable within 98-102% [5] [6]. Precision (repeatability) is evaluated by performing multiple determinations (6-9) of a homogeneous sample and is expressed as the Relative Standard Deviation (RSD), which should generally be below 2% [5] [6].
How do I demonstrate that my titration method is specific? Specificity is demonstrated by showing that the method can accurately measure the analyte without interference from other components like impurities or excipients [5]. This can be achieved by spiking the sample with these potential interferents and showing that they either do not shift the equivalence point or produce a separate, distinguishable equivalence point [5]. Using a suitable pH or a non-aqueous solvent can help achieve this separation.
This table provides a quick reference for the typical acceptance criteria for key validation parameters, based on industry standards [5] [6].
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Accuracy (Recovery) | 98 - 102% |
| Precision (Repeatability) | RSD < 2% |
| Linearity | Correlation Coefficient (r) ≥ 0.999 |
| Specificity | No interference at the equivalence point |
| Aspect | Specification |
|---|---|
| Recommended Storage | Room temperature, in a cool and dark place (<15°C) [1] |
| Physical Form | White to almost white powder to crystal [1] |
| Melting Point | 138 °C [1] |
| Solubility | Soluble in Methanol [1] |
When handling this compound, it is crucial to adhere to laboratory safety standards. The following table outlines the key hazard and precautionary statements.
| Hazard Information | Precautionary Measures |
|---|
| Warning: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation [1]. | - Avoid breathing dust and use in a well-ventilated area.
This compound is a useful reagent for constructing heterocyclic compounds [1]. The workflow below illustrates a documented experimental procedure for synthesizing a bis(this compound) ester:
Figure: Experimental workflow for synthesizing Boc-L-cystine bis(this compound) ester.
The resulting bis(this compound) ester can be taken up in toluene and heated under reflux to facilitate a further reaction, with water removal via a Dean-Stark trap. Upon cooling and addition of hexane, the final product crystallizes [1].
The table below summarizes frequent challenges and solutions for reactions involving acetamidoximes, drawing from proven optimization strategies [1] [2].
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low conversion in annulation with alkynes | Sub-optimal base, incorrect stoichiometry, or unsuitable solvent [1] | Use Cs2CO3 as base (4.0 equiv), DMSO as solvent, 2.0 equiv of alkyne, 100°C, 24h [1] |
| Incomplete bioconversion (Prodrug activation) | Inefficient enzymatic reduction by mARC system [3] | Ensure proper activity of mARC enzymes (mitochondrial Amidoxime Reducing Component) with cytochrome b5 and NADH [3] |
| Poor intermediate stability (Diazotization/Coupling) | Temperature too high, pH incorrect, improper reagent addition [2] | Diazotization: 0-5°C, pH 1-2. Coupling: 0-2°C, pH 2-3.5. Use lot-wise addition of reagents [2]. |
| Low overall yield in multi-step sequences | Cumulative inefficiencies and losses at each stage [2] | Implement Design of Experiments (DoE), precise temperature control at each step, optimize workup and isolation [2]. |
| Solvent-related inefficiency or hazard | Using problematic solvents (e.g., DMF) despite good yield [4] | Run Linear Solvation Energy Relationship (LSER) analysis. Replace hazardous but effective solvents with greener alternatives (e.g., possibly PEG-400) [4]. |
Here is a detailed methodology for the synthesis of 2,4-disubstituted imidazoles from amidoximes and terminal alkynes, optimized for yield [1].
For a systematic approach to optimization, you can follow the workflow below. It integrates traditional experimental control with modern computational guidance.
The diagram illustrates a structured path to optimization. After establishing a baseline and analyzing initial results, you proceed to Systematic Parameter Optimization, which involves fine-tuning variables like temperature, stoichiometry, and solvent choice [1] [2]. For complex reactions, Employ Advanced Strategies such as computational screening with Quadratic Unconstrained Binary Optimization (QUBO) models can rapidly predict high-yield conditions from billions of combinations [5], while Design of Experiments (DoE) helps unravel interacting factors [2].
For complete experimental context, here is a general synthesis procedure for acetamidoxime, adapted from a published method [1]. This can help in understanding the properties and handling of the reagent.
Synthesis of this compound from Acetonitrile [1]
If you encounter issues dissolving this compound in methanol, consider the following steps:
This compound should be handled with appropriate precautions. Refer to the full Safety Data Sheet (SDS) from your supplier before use.
| Hazard | Precautionary Measures |
|---|---|
| Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332) | - Avoid breathing dust. Use only outdoors or in a well-ventilated area. [2] |
| Causes skin and serious eye irritation. (H315, H319) | - Wear protective gloves, protective clothing, and eye protection. [2] [3] |
| May cause respiratory irritation. | - IF IN EYES: Rinse cautiously with water for several minutes. [2] [3] |
For scientists working in heterocyclic compound construction, this compound is a valuable reagent. One cited procedure uses it with Boc-L-cystine, 2-Hydroxypyridine N-oxide, and DCC (dicyclohexylcarbodiimide) in THF to synthesize a bis(this compound) ester, which is a key intermediate for further cyclization [2].
The experimental workflow for using this compound in synthesis and troubleshooting solubility issues can be visualized as follows:
The table below outlines common problems encountered during recrystallization and their potential solutions.
| Problem | Possible Causes | Potential Solutions |
|---|---|---|
| No Crystals Form | Too much solvent; solution is not supersaturated [1] [2]. | Reduce solvent volume via evaporation [1] [2]. Scratch flask with glass rod; add a seed crystal [1]. |
| Rapid/Oily Crystallization | Cooling too fast; insufficient purity; low-melting compound [1] [2]. | Re-dissolve and use more solvent; use a smaller flask; insulate flask for slower cooling [1]. Re-dissolve and cool very slowly [2]. |
| Poor Yield | Excessive solvent; product lost in mother liquor [1]. | Recover product from mother liquor by boiling off solvent for a "second crop" [1]. |
| Poor Purity | Agglomeration; inclusions; surface adsorption; solid solution formation [3]. | Optimize conditions (slower growth, temp cycling) [3]; implement a washing step post-filtration [3]. |
One patent describes a specific recrystallization method for crude this compound [4]. The crystals were dissolved in perfluorohexane by heating, then cooled overnight at ambient temperature to recrystallize [4]. The reported melting point for the purified product was 136°C-138°C [4].
When standard troubleshooting fails to improve crystal purity, a more systematic approach is needed. The following workflow, adapted from modern pharmaceutical development, can help you identify the mechanism of impurity incorporation [3].
The logic of this workflow is as follows:
When developing a recrystallization process, systematically recording the following parameters is crucial for reproducibility and troubleshooting [3]:
Due to the lack of direct data, handling any acetamidoxime compound should be based on the principle of precaution. The following table outlines the minimum recommended PPE, which should be used in conjunction with your institution's laboratory safety protocols.
| Measure | Recommendation |
|---|---|
| Skin Protection | Wear appropriate nitrile or neoprene gloves and a lab coat or chemical-resistant apron. |
| Eye Protection | Always wear chemical splash goggles in the lab. |
| Engineering Controls | Use a fume hood or safety cabinet, especially when handling powders or solutions to prevent inhalation and contact. |
The following procedures are adapted from standard chemical exposure protocols. Specific first aid measures for this compound are not available, so these general guidelines should be treated as initial responses while seeking professional medical help.
| Exposure Route | Immediate First Aid Measures |
|---|---|
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes [1]. |
| Eye Contact | A chemical splash in the eye is a medical emergency. Immediately seek emergency care. While waiting for help, flush the eye with clean, lukewarm tap water for at least 20 minutes. Hold the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do [1]. |
| Inhalation | Quickly move the affected person to an area with fresh air. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
The diagram below outlines the critical first steps to take in case of a chemical exposure incident, particularly focusing on eye and skin contact.
Q1: Why is there no specific safety data for this compound in this guide? The searched scientific literature primarily focused on the synthetic applications and analytical methods concerning this compound and related compounds [2] [3]. While these sources confirm its use in research, they did not provide dedicated toxicology or safety profiles.
Q2: What is the most critical rule to prevent eye injuries? Always wear chemical splash goggles (not just safety glasses) when handling any chemicals in the laboratory. The eyelids cannot always close quickly enough to prevent a chemical splash from causing serious, permanent damage [1].
Q3: What should I avoid doing in case of a chemical splash in the eye?
To diagnose the extent of vanadium competition in your specific experiments, you can follow the workflow below. This process helps identify whether vanadium interference is affecting your uranium adsorption efficiency.
The detailed methodologies for the key analysis steps in the workflow are as follows:
Quantifying U and V Loading (Inductively Coupled Plasma Mass Spectrometry - ICP-MS):
Identifying Vanadium Binding Mechanism (X-ray Absorption Fine Structure - XAFS):
The following troubleshooting guide addresses the specific issues diagnosed through the experimental workflow.
| Problem Identified | Potential Mitigation Strategy | Rationale & Implementation |
|---|---|---|
| High V/U Ratio | Post-adsorption vanadium stripping. | Selective elution of vanadium before uranium recovery. Can be achieved using a mild acidic wash or a specific chemical stripping agent that targets the V-imide-dioxime complex, leaving uranium bound [1]. |
| High V/U Ratio | Optimize ligand architecture. | Design adsorbents that maximize open-chain amidoxime sites, which bind uranium but not vanadium [2] [3]. This can be attempted by controlling synthesis conditions (e.g., temperature, pH during amidoximation) to favor the open-chain form over the cyclic imide-dioxime [2]. |
| Low Intrinsic Affinity for U | Ligand pre-organization and computational screening. | Use computational chemistry (e.g., Density Functional Theory - DFT) to design and screen new ligands with higher inherent selectivity for uranyl over vanadium before synthesis [1] [4]. Preorganized ligands, like the "uranyl-specific hooks" mentioned in research, can enhance cooperative binding for uranium [1]. |
Q: Why does my adsorbent, made with acetamidoxime groups, still collect so much vanadium?
A: While the open-chain this compound group itself does not bind vanadium significantly, during the synthesis of polyamidoxime adsorbents, a portion of the groups cyclize to form cyclic imide-dioxime [2] [3]. This cyclic form has an exceptionally high and selective affinity for vanadium, which is the primary cause of co-adsorption.
Q: What is the difference between open-chain amidoxime and cyclic imide-dioxime?
A: The open-chain amidoxime is a simpler structure (e.g., R-C(NH2)=NOH) and is known to bind uranyl ions. The cyclic imide-dioxime is a more complex, preorganized cyclic structure that forms as a side product. It is this cyclic form that creates an extraordinarily stable, non-oxido complex with V⁵⁺, leading to the selectivity issue [2] [3].
Q: Are there computational methods to predict ligand selectivity before synthesis?
A: Yes, Density Functional Theory (DFT) is widely used to calculate stability constants and binding energies of ligands with uranyl versus vanadium ions. This allows for high-throughput computational screening of candidate molecules, saving significant time and resources in the lab [1] [4].
| Property | Description / Value |
|---|---|
| Material Type | Selenium-derivative of amidoxime (polymeric with diselenide bridges) [1] |
| Target Analyte | U(VI) from liquid media [1] |
| Optimal pH Range | 6 - 9 [1] |
| Maximum Adsorption Capacity | Non-composite: ~370 mg U(VI) / g Silica gel composite: 620 - 760 mg U(VI) / g [1] | | Key Advantage | High selectivity for uranium in the presence of competing anions and cations, effective in high-salinity environments [1] | | Effect of Temperature | Not explicitly detailed in the search results. The Langmuir model was used for calculation, but the isotherm data and thermodynamic parameters (ΔH, ΔS) are not provided. |
Based on the research, here is a generalized methodology for preparing and evaluating the amidoxime-based adsorbent described [1].
The following questions and answers are formulated based on general principles of adsorption and the specific challenges mentioned in the research.
FAQ: General Properties and Selection
FAQ: Experimental Optimization
Troubleshooting: Common Issues
The diagram below outlines the key stages of an adsorption experiment.
| NO Donor | Donor Class | Half-life & Release Kinetics | Experimentally Measured NO Release | Key Characteristics |
|---|---|---|---|---|
| DEA NONOate | N-diazeniumdiolate (NONOate) | Half-life: ~4 min at 37°C, pH 7.4 [1] | EC50 for cGMP increase: 0.38 ± 0.02 μM [1] | Fast, spontaneous NO release; suitable for short-term effects [1] [2]. |
| Spermine NONOate (SPER/NO) | N-diazeniumdiolate (NONOate) | Half-life: ~37 min at 37°C, pH 7.4 [1] | - | Medium-term release kinetics [1]. |
| S-Nitroso-N-acetylpenicillamine (SNAP) | S-nitrosothiol | Half-life: ~37 hours; slow NO release [1]. | After 60 min, <2% of SNAP decomposes; release is accelerated by glutathione [1]. | Stable in solution for days [2]; release can be boosted in reducing environments [1]. |
| S-Nitrosoglutathione (GSNO) | S-nitrosothiol | - | Releases consistent, lower levels of NO; shows greater stability over days [2]. | An endogenous S-nitrosothiol; provides sustained, physiological-level NO release [2]. |
| Sodium Nitroprusside (SNP) | Metal Nitrosyl | - | Releases consistent, lower levels of NO; shows greater stability over days [2]. | FDA-approved for acute hypertension; light-sensitive; can release cyanide ions with prolonged use [3]. |
| NOC-5 / PAPA NONOate | N-diazeniumdiolate (NONOate) | - | High initial NO release, but decays substantially within days in stock solution [2]. | Useful for precise, high-dose, short-duration experiments with fresh preparations [2]. |
The following diagram illustrates the distinct pathway of this compound, which does not directly release NO but is converted into an active nNOS inhibitor.
This mechanism explains its role in optimizing pharmacokinetics. The amidoxime form is less basic and uncharged at physiological pH, leading to better gastrointestinal absorption and membrane penetration than the parent amidine. Once absorbed, the mARC enzyme system in the body reduces it to the active acetamidine drug [4].
For researchers looking to replicate or understand the data, here are summaries of the key experimental methodologies from the search results.
| Adsorbent Material | Key Functional Groups / Composition | Maximum Reported Adsorption Capacity (mg U/g) | Key Performance Characteristics | Source Conditions |
|---|---|---|---|---|
| ACAO-AC-LDH [1] | Acetamidoxime (ACAO) & carboxylic anions co-intercalated in MgAl-Layered Double Hydroxide | 339 mg/g | ≥99.99% removal (from 3.65 ppb U seawater); exceptionally fast uptake; extremely high selectivity (KUd ~ 10⁶ mL g⁻¹) | Natural seawater (∼3.65 ppb U) |
| TPEAC [2] | Phosphine oxide, amidoxime, carboxyl (multifunctional composite) | 243.9 mg/g | High selectivity; synergistic effect between functional groups | Aqueous solution, pH=6 |
| Fe3O4@ZIF-8 [3] | Metal-Organic Framework (ZIF-8) with magnetic core | 523.5 mg/g | Ultra-high capacity; excellent selectivity; coordination & hydrogen bonding | Aqueous solution |
| MIL-101-DETA [3] | Metal-Organic Framework with diethylenetriamine grafting | 350 mg/g | High capacity from post-synthetic modification | Aqueous solution |
| CP-AC [4] | Activated Carbon modified with Calcium Phosphate | 58 mg/g | >94% removal in 5 minutes; effective for groundwater | Groundwater, neutral pH |
| CPAP [5] | Cyclized Polyacrylonitrile-Polyethyleneimine fiber | 22.3 mg/g (from seawater) | Self-adaptative (pH-responsive); excellent anti-biofouling; good cycling stability | Natural seawater |
| U.S. DOE Advanced Amidoxime Polymers [6] | Amidoxime-based polymers | ~6.56 mg/g (in 56 days) | More than 3x capacity improvement over older Japanese materials; benchmark for marine tests | Seawater exposure |
The high performance of these materials is validated through standardized experimental procedures.
1. Adsorbent Synthesis
2. Adsorption Performance Evaluation
3. Data and Mechanism Analysis
Qe = (Ci - Ce) * V / W, where Ci and Ce are initial and equilibrium concentrations, V is solution volume, and W is adsorbent mass [4].The following diagram illustrates the relative positioning of different adsorbent categories based on their adsorption capacity and technology maturity, to aid in material selection.
Key insights for selection:
The table below summarizes the key characteristics of the predominant acetamidoxime tautomers based on theoretical and experimental data.
| Characteristic | Z-Amidoxime Form | Z-Aminonitrone Form |
|---|---|---|
| General Structure | R–C(NH₂)=NOH | R–C(NH₂)–N⁺(H)O⁻ (Zwitterionic) |
| Relative Gibbs Free Energy (ΔG) | 0 kcal/mol (Reference, most stable) [1] | +3.0 kcal/mol (Less stable) [1] |
| Energetic Preference | Most energetically favorable isomer [1] | Minor form; stability increases in protic solvents [1] [2] |
| Primary Identification Method | FT-IR: C=N stretch at 1650–1670 cm⁻¹ [1] | FT-IR: C=N⁺ stretch band at ~1690 cm⁻¹ [1] |
| Theoretical & Experimental Status | Confirmed as the dominant form in both protic and aprotic solvents [1] [2] | Coexists as a minor form due to close relative energies; directly observed via IR spectroscopy [1] [2] |
> Note on Data: The quantitative energy values (e.g., +3.0 kcal/mol) are specific to This compound from a 2019 review that compiled theoretical studies [1]. For other amidoximes like benzamidoxime, the energy gap is larger (4.5 kcal/mol), indicating the substituent significantly influences tautomer stability [1].
While full laboratory protocols are not detailed in the available sources, the research describes several key methods used to study this tautomerism.
The amidoxime-aminonitrone equilibrium is a specific case of a broader chemical phenomenon. The following diagram illustrates the general relationship between the different tautomeric forms that can coexist.
This dynamic equilibrium means that multiple forms can coexist in a solution, with their relative proportions determined by the specific chemical structure (e.g., this compound vs. benzamidoxime) and the environment (e.g., solvent polarity) [1] [2]. In rare cases, different tautomers can even be observed together in a single crystal structure [3].
Since the search results do not provide step-by-step synthetic or analytical procedures, here are practical suggestions for obtaining this information:
Oximes are recognized for their diverse therapeutic potential. The table below summarizes the key biological activities reported in the recent literature.
| Biological Activity | Example Compounds / Classes | Key Findings / Proposed Mechanism |
|---|---|---|
| Anti-inflammatory | Steroidal oximes, 3,3-dimethyl-2,6-dimethylpiperidine-4-one oxime, oxocholestane oxime diosgenin derivatives, 6-bromoindirubin-3'-oxime, quinoline-oxime hybrids [1]. | Inhibition of pro-inflammatory mediators (NO, IL-6, TNF-α); reduction of edema; binding to glucocorticoid receptors [1]. |
| Antimicrobial | Nocardicin A, Ceftobiprole (cephalosporin), (+)-N-6-hydroxyagelasine D, 5,7-dimethoxyflavone oxime, naringenin oximes [1]. | Binding to penicillin-binding proteins (PBPs); inhibition of biofilm formation; broad-spectrum activity against Gram-positive and Gram-negative bacteria [1]. |
| Antioxidant | (Information on specific compounds was not highlighted in the provided search results) | General activity noted for oximes, but specific data is lacking in the current search [1]. |
| Anticancer | 11H-Indeno[1,2-b]quinoxalin-11-one oxime (IQ-1), Tryptanthrin-6-oxime (Trp-Ox), phosphonate derivatives of IQ-1 [1] [2]. | Inhibition of c-Jun N-terminal kinase (JNK) isoforms; induction of apoptosis; anti-proliferative effects on various cancer cell lines [1] [2]. |
| Nitric Oxide (NO) Donation | Amidoximes (e.g., Benzamidoxime, Acetamidoxime) and various oximes [3] [4]. | CYP450-mediated oxidation releases NO, leading to vasodilation, blood pressure reduction, and cardiovascular effects [3] [4]. |
| Organophosphate Poisoning Antidote | Pralidoxime (2-PAM, FDA-approved), Obidoxime, HI-6, Trimedoxime, Methoxime [5]. | Reactivation of acetylcholinesterase (AChE) inhibited by organophosphates [5]. |
To better understand how the activity of oximes is studied, here are some key experimental approaches and molecular workflows identified in the literature.
Stereochemistry Determination: The bioactivity of oximes is highly dependent on their stereochemistry. For inhibitors like IQ-1 and Trp-Ox, determining the correct E- or Z- configuration is crucial. Key techniques include:
Pathway for Nitric Oxide Release from Amidoximes: Amidoximes like this compound are notable for their ability to release Nitric Oxide (NO), a key signaling molecule. The following diagram illustrates the biomimetic pathway as described in the literature [3] [4].
Electrosynthesis Workflow: A modern, sustainable method for oxime synthesis involves electrochemical coupling. The workflow below outlines a cascade electrolyzer process that converts hydroxyl compounds and nitrate into oximes [6].
Given the lack of a direct comparison for this compound, here are some suggestions for how you can build upon this information:
| Feature | Cytochrome P450 (CYP450) Enzymes | Nitric Oxide Synthase (NOS) Enzymes |
|---|---|---|
| Primary Role | Xenobiotic metabolism (Phase I), endogenous compound synthesis (e.g., steroids, cholesterol, bile acids) [1] [2] | Endogenous signaling; production of nitric oxide (NO), a key signaling molecule [3] |
| Reaction Type | Oxidation, reduction, hydrolysis [1] [4] | Oxidation of L-arginine to produce NO and L-citrulline [3] |
| Key Families/Isoforms | 57 functional human genes; key drug-metabolizing: CYP1A2, 2C9, 2C19, 2D6, 3A4 [1] [5] | Three main isoforms: neuronal (nNOS), inducible (iNOS), endothelial (eNOS) [3] |
| Cofactors | NADPH, oxygen [1] | NADPH, oxygen [3] |
| Tissue Localization | Primarily liver; also brain, intestine, kidney [1] [6] | Ubiquitous; endothelial cells, neurons, various cells upon inflammation [3] |
| Induction/Inhibition | Highly susceptible to induction and inhibition (major cause of drug-drug interactions) [1] [7] | Regulated primarily at transcriptional level (e.g., iNOS) and by calcium signaling (e.g., eNOS) [3] |
Since direct data on acetamidoxime is lacking, the following experimental approaches, common in drug metabolism studies, can be applied to elucidate its metabolic pathway.
A standard approach involves using enzyme-selective chemical inhibitors or antibodies in liver microsome incubations to determine which specific CYP450 isoform is responsible for metabolism [4]. The workflow for this strategy is outlined below:
Investigating NOS involvement requires a different setup, typically using whole-cell systems that express the enzyme. A potential workflow could be:
For both experimental pathways, advanced analytical techniques are crucial for detection and identification:
The following table summarizes the key identifiers and physical properties of this compound, which is the simplest alkyl-substituted amidoxime [1] [2].
| Property | Description / Value |
|---|---|
| CAS RN | 22059-22-9 [1] |
| Molecular Formula | C₂H₆N₂O [1] |
| Molecular Weight | 74.08 g/mol [1] |
| Physical State | White to almost white powder to crystal [1] |
| Melting Point | 138 °C [1] |
| Purity | >97.0% (GC) [1] |
| Solubility | Soluble in methanol [1] |
Synthetic Protocol for Amidoximes The most common and general method for synthesizing amidoximes, including this compound, is the reaction of a nitrile with hydroxylamine [2]. While a specific procedure for this compound was not detailed in the results, the general workflow is consistent.
The diagram below illustrates this standard synthetic pathway and the primary biological mechanism that makes amidoximes therapeutically interesting: their ability to release Nitric Oxide (NO), a key signaling molecule in the cardiovascular system [2].
Diagram 1: General synthesis of amidoximes from nitriles and their subsequent bioactivation to release Nitric Oxide (NO).
Amidoximes are a versatile class of compounds with several promising biological activities. The table below outlines their key roles and provides experimental context.
| Utility/Activity | Experimental Evidence & Context |
|---|---|
| Nitric Oxide (NO) Donation | Oxidation catalyzed by enzymes like Cytochrome P450 (CYP450) releases NO, leading to vasodilation and blood pressure reduction [2]. |
| Antibacterial Agents | Newly synthesized amidoximes and derivatives show activity against pathogenic E. coli strains, potentially as substitutes for common antibiotics [3]. |
| Versatile Synthetic Intermediates | Used as building blocks for heterocyclic compounds; this compound is cited as a useful reagent for constructing these complex structures [1]. |
| Prodrugs for Amidines | Can be reduced in vivo by enzymes (amidoxime reducing component) to amidines, which possess antimicrobial and antiprotozoal activities [2] [3]. |
For any purity assay, whether using HPLC or GC, specific performance characteristics must be validated to prove the method is suitable for its intended use. The following table outlines these universal parameters and their typical acceptance criteria [1] [2] [3].
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of measured value to true value; assessed via recovery studies [1] [2]. | Recovery typically 98-102% [1]. |
| Precision | Closeness of agreement between individual test results; includes repeatability and intermediate precision [2]. | RSD < 2% for repeatability; RSD < 3% for intermediate precision [1]. |
| Specificity | Ability to unequivocally assess the analyte in the presence of other components [1] [2]. | No interference from impurities, excipients, or degradation products; resolution of closely eluting compounds [4]. |
| Linearity & Range | Ability to obtain results proportional to analyte concentration within a specified range [1] [2]. | Correlation coefficient (r) ≥ 0.999 [1]. |
| LOD & LOQ | Lowest amount of analyte that can be detected (LOD) or quantified (LOQ) with acceptable accuracy and precision [1] [2]. | LOD: Signal-to-noise ~3:1. LOQ: Signal-to-noise ~10:1 [1] [2]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [1] [4]. | Consistent performance (e.g., retention time, peak shape) with minor changes in flow, temperature, or mobile phase pH [4]. |
The process of method validation follows a systematic sequence to establish each performance characteristic. The workflow below outlines the key stages.
Step-by-step explanation:
Since direct data for acetamipride is unavailable, here are practical steps you can take:
Irritant